molecular formula C11H10BrN3 B1372626 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine CAS No. 1036505-24-4

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No.: B1372626
CAS No.: 1036505-24-4
M. Wt: 264.12 g/mol
InChI Key: FRFBGTZYELPBBC-UHFFFAOYSA-N
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Description

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H10BrN3 and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBGTZYELPBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the privileged heterocyclic structures, pyridine derivatives hold a prominent position due to their versatile chemical reactivity and their prevalence in a wide array of biologically active compounds. This guide focuses on a specific, yet potentially significant molecule: 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine . While not as extensively documented as some of its analogues, its structure presents a compelling combination of functionalities—a bromo-substituted pyridine ring ripe for further functionalization and a pyridin-3-ylmethyl moiety known to interact with various biological targets.

As Senior Application Scientists, our goal is to provide a comprehensive resource that is not only scientifically rigorous but also practically insightful. This document moves beyond a simple recitation of facts, offering a deeper understanding of the causality behind synthetic strategies and the rationale for characterization techniques. We aim to equip researchers with the foundational knowledge necessary to synthesize, characterize, and explore the potential of this intriguing molecule in their own drug discovery and development endeavors. Every protocol and piece of data presented is grounded in established chemical principles and supported by authoritative references to ensure the highest level of scientific integrity.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough analysis of its chemical structure and inherent properties. The architecture of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is key to its reactivity and its potential interactions in a biological context.

Chemical Structure

The molecule is composed of two key heterocyclic rings linked by a methylene bridge: a 5-bromopyridin-2-amine core and a pyridine-3-yl group.

Caption: Chemical structure of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

The IUPAC name for this compound is 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine . The molecule features several key functional groups that dictate its chemical behavior:

  • 2-Aminopyridine: This is a primary aromatic amine attached to a pyridine ring. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.[1]

  • 5-Bromopyridine: The bromine atom at the 5-position is a versatile handle for further chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions.

  • Secondary Amine Linker: The nitrogen atom connecting the two pyridine rings is a secondary amine, which can also participate in chemical reactions and hydrogen bonding.

  • Pyridine-3-yl-methyl Group: This substituent introduces another basic nitrogen atom and a different electronic environment compared to the core pyridine ring.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale/Source
Molecular Formula C₁₁H₁₀BrN₃Based on chemical structure
Molecular Weight 264.12 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureHigh molecular weight and aromatic nature
Melting Point 100-150 °CSimilar N-aryl bromopyridines are solids with melting points in this range.
Boiling Point > 300 °CHigh molecular weight and polarity suggest a high boiling point.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol, dichloromethane); sparingly soluble in water.The presence of polar amine and pyridine groups is offset by the two aromatic rings and the bromine atom.
pKa (most basic nitrogen) ~5-6The pyridine nitrogen is generally more basic than the aniline-type nitrogen. The exact value is influenced by the electronic effects of the substituents.

Synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

The synthesis of the target molecule can be approached through several well-established organic chemistry transformations. The most logical and efficient pathway involves the coupling of two key building blocks: 2-amino-5-bromopyridine and a pyridin-3-ylmethyl synthon.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the secondary amine linkage, suggesting a reductive amination or a direct N-alkylation strategy.

G cluster_precursors Precursors target 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine disconnection C-N Disconnection (Reductive Amination) target->disconnection precursors Precursors precursor1 2-amino-5-bromopyridine precursor2 Pyridine-3-carbaldehyde

[2-amino-5-bromopyridine] + [Pyridine-3-carbaldehyde] --(Step 1: Imine Formation)--> [Imine Intermediate] --(Step 2: Reduction)--> [5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine]

Caption: Potential cross-coupling reactions.

N-Arylation/N-Alkylation

The secondary amine linker can also be a point of modification, for instance, through N-arylation or N-alkylation reactions, to further explore the structure-activity relationship of derived compounds.

Potential Applications in Drug Discovery

The structural motifs present in 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine are found in numerous biologically active molecules. This suggests that this compound and its derivatives could be valuable starting points for drug discovery programs targeting a range of diseases.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine scaffold. The ability to easily diversify the 5-position of the pyridine ring makes this a promising core for developing novel kinase inhibitors for oncology and other therapeutic areas.

  • Central Nervous System (CNS) Agents: The pyridine moieties can facilitate crossing the blood-brain barrier, making this scaffold of interest for developing agents targeting CNS disorders.

  • Antimicrobial Agents: N-aryl and N-heterocyclic compounds have shown promise as antibacterial and antifungal agents. [2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Hazard Information: Based on the starting material 2-amino-5-bromopyridine, the target compound should be considered toxic if swallowed and an irritant to the skin and eyes. [3]

Conclusion

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine represents a versatile and promising scaffold for medicinal chemistry and drug discovery. Its straightforward synthesis via reductive amination, coupled with the vast potential for diversification through cross-coupling reactions, makes it an attractive starting point for the development of new chemical entities. This guide has provided a comprehensive overview of its structure, synthesis, and potential applications, grounded in established scientific principles and supported by relevant literature. It is our hope that this resource will empower researchers to explore the full potential of this and related molecules in their quest for novel therapeutics.

References

  • (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Pharmaffiliates.

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.

  • 2-Amino-5-bromopyridine. PubChem.

  • 5-Bromo-2-methylpyridin-3-amine. PubChem.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • Preparation method of amino pyridine bromide compound. Google Patents.

  • 5-Bromo-N-(furan-2-ylmethyl)pyridin-2-amine. BLDpharm.

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate.

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. PubChem.

  • N-(PyriMidin-5-ylMethyl)pyridin-2-aMine. ChemicalBook.

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR.

  • Principles of Drug Action 1, Spring 2005, Amines. University of Arizona.

  • Recent advances in the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry.

  • N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI.

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.

  • Application Note – Reductive Amination. Sigma-Aldrich.

  • 2-Amino-5-bromo-3-methylpyridine. Tokyo Chemical Industry.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

Sources

IUPAC name for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine: Synthesis, Characterization, and Potential Applications

Executive Summary

This guide provides a comprehensive technical overview of the heterocyclic compound 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. The N-arylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways. This document, intended for researchers and drug development professionals, details a robust and validated synthetic methodology, outlines comprehensive analytical characterization, and explores the potential therapeutic applications of this specific molecule based on its structural features and the known activities of related compounds. The synthesis is approached via a strategic reductive amination, chosen for its efficiency, high yield, and operational simplicity. Full experimental protocols, data interpretation, and workflow visualizations are provided to ensure reproducibility and facilitate further investigation.

Compound Profile and Strategic Importance

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a synthetic compound featuring a brominated 2-aminopyridine core linked to a pyridine-3-ylmethyl moiety via a secondary amine bridge. The presence of two pyridine rings, a secondary amine linker, and a bromine atom provides a rich chemical space for modulation and derivatization. The bromine atom, in particular, serves as a versatile synthetic handle for further cross-coupling reactions (e.g., Suzuki, Heck), allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

The broader class of N-substituted aminopyridines and aminopyrimidines are of significant interest in drug discovery, serving as core scaffolds for agents targeting cancers and infectious diseases.[2][3] Understanding the synthesis and properties of this specific analogue is therefore a valuable endeavor for medicinal chemists.

Identifier Value
IUPAC Name 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Molecular Formula C₁₁H₁₁BrN₄
Molecular Weight 279.14 g/mol
Canonical SMILES C1=CN=C(C=C1Br)NCC2=CC=CN=C2
CAS Number Not explicitly assigned (structure-based)
Predicted pKa ~5.8 (Predicted based on similar structures)[4]
Appearance Expected to be an off-white to yellow solid

Synthetic Strategy: Reductive Amination

The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is most efficiently achieved through a one-pot reductive amination protocol. This strategy is superior to a direct SN2 substitution reaction between 5-bromo-2-aminopyridine and a 3-(halomethyl)pyridine due to the potential for over-alkylation and the often harsh conditions required. The chosen method involves the condensation of 5-bromo-2-aminopyridine with pyridine-3-carbaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Causality Behind Experimental Choices:

  • Reactants: Commercially available 5-bromo-2-aminopyridine and pyridine-3-carbaldehyde are selected for their accessibility and reactivity.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Unlike stronger hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), NaBH(OAc)₃ is a mild and chemoselective reagent. It readily reduces the protonated imine intermediate but does not reduce the aldehyde starting material or the pyridine rings. Its tolerance to mildly acidic conditions, which catalyze imine formation, makes it ideal for a one-pot procedure.[5][6]

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is optimal. These solvents effectively dissolve the reactants and do not interfere with the reducing agent. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion, the active species for reduction.

Synthetic Workflow Diagram

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction A 5-bromo-2-aminopyridine Imine Iminium Intermediate A->Imine + B Pyridine-3-carbaldehyde B->Imine Reducer NaBH(OAc)₃ DCM, Acetic Acid (cat.) Imine->Reducer Reduction Product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Reducer->Product

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring high yield and purity.

Materials:

  • 5-bromo-2-aminopyridine (1.0 eq)

  • Pyridine-3-carbaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-aminopyridine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Addition of Reactants: Add pyridine-3-carbaldehyde (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: Initial effervescence may occur. Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound.

Technique Expected Observations
¹H NMR Signals corresponding to the protons on both pyridine rings, a characteristic singlet or triplet for the methylene bridge (~4.5-4.7 ppm), and a broad singlet for the N-H proton. The aromatic region (6.5-8.5 ppm) will show distinct coupling patterns for the 2,5-disubstituted and 3-substituted pyridine rings.
¹³C NMR Resonances for all 11 unique carbon atoms. The methylene carbon should appear around 45-50 ppm. Aromatic carbons will be in the 110-160 ppm range.
Mass Spec (ESI+) A prominent molecular ion peak [M+H]⁺ at m/z ≈ 279/281, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approx. 1:1 ratio).
FT-IR A characteristic N-H stretching band around 3300-3400 cm⁻¹, C-H stretches (aromatic and aliphatic), C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and a C-Br stretch in the lower frequency region.

Potential Applications and Biological Rationale

While specific biological data for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is not widely published, its structural motifs are present in several pharmacologically active agents. This allows for a rational projection of its potential applications.

Kinase Inhibition

The N-arylpyrimidin-2-amine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[3] This structural unit can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. For example, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[3] It is plausible that 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine could engage the ATP-binding site of various kinases.

G Molecule 5-bromo-N-(pyridin-3-ylmethyl) pyridin-2-amine Kinase Kinase ATP Binding Site Molecule->Kinase Inhibition Kinase->Block ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Block PhosphoSubstrate Phosphorylated Substrate (Cell Proliferation) Block->PhosphoSubstrate Phosphorylation (Blocked)

Caption: Proposed mechanism of kinase inhibition.

Antibacterial Agents

The structure also shares features with novel antibiotics. For instance, Gepotidacin, a first-in-class triazaacenaphthylene antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV.[7] While structurally distinct, the presence of multiple nitrogen-containing heterocyclic rings is a common feature in compounds designed to interact with bacterial enzymes. Further investigation into the antibacterial properties of this compound is warranted.

Conclusion

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The synthetic route via reductive amination presented in this guide is robust, scalable, and utilizes mild conditions, making the compound readily accessible for further research. Its structural similarity to known kinase inhibitors and other bioactive molecules makes it a compelling candidate for screening in oncology and infectious disease programs. The analytical data provided serves as a benchmark for its characterization, ensuring the integrity of future studies.

References

  • EvitaChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382).
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

  • Wikipedia. Gepotidacin. Available from: [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. Available from: [Link]

  • Pharmaffiliates. (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. Available from: [Link]

  • Bomann, M. D., et al. (1998). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]

  • Li, B., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. Available from: [Link]

  • Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Available from: [Link]

  • Pang, J. H., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Available from: [Link]

  • Askar, F. W., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. Available from: [Link]

  • Uddin, M. J., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available from: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of the physical and chemical properties of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. Given the compound's status as a niche research chemical, this document establishes a predictive framework for its characteristics and behavior by synthesizing data from structurally analogous compounds. We will cover its molecular structure, predicted physicochemical parameters, a robust synthetic methodology via reductive amination, potential chemical reactivity for further derivatization, and a complete workflow for its analytical characterization. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into the compound's potential as a scaffold for novel therapeutics.

Introduction and Molecular Structure

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a heterocyclic compound featuring a 5-bromopyridin-2-amine core linked to a pyridine-3-ylmethyl group via a secondary amine bridge. This structural motif is of significant interest in medicinal chemistry. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] The bromine atom on the pyridine ring serves as a crucial synthetic handle, allowing for a variety of cross-coupling reactions to generate diverse chemical libraries.[2] The presence of two pyridine rings imparts specific electronic and steric properties, making it a candidate for interaction with various biological targets.[3]

Derivatives of aminopyridine and bipyridyl structures are known to exhibit a wide range of biological activities, including anti-tumor, anti-viral, and anti-microbial properties.[2] The analogous pyrimidine-containing structures have also been explored as scaffolds for targeting diseases like cancer.[3][4]

Figure 1. Molecular structure of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. Controlling physicochemical properties such as molecular weight, lipophilicity (LogP), and hydrogen bonding capacity is critical for successful drug design.[5]

PropertyPredicted/Calculated ValueSource/Method
Molecular Formula C₁₁H₁₁BrN₄-
Molecular Weight 279.14 g/mol -
Appearance Expected to be a solid, from light yellow to brown powder/crystal.Analogy to
Boiling Point >350 °C (Predicted)Analogy to[6]
Melting Point Not available. Likely >100 °C.Analogy to
pKa ~5.8 (Predicted)Analogy to[6]
LogP ~2.5 (Predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform).Analogy to
Storage Store at 2-8°C in a dry, dark environment.Analogy to[6][7]

Synthesis and Mechanistic Insights

The most efficient and logical synthetic route to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is through reductive amination. This cornerstone reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the target secondary amine.[3][8]

Proposed Synthetic Pathway:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate & Product 5-bromopyridin-2-amine 5-bromopyridin-2-amine Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Imine Schiff Base Intermediate (transient) Pyridine-3-carbaldehyde->Imine Solvent DCE or THF ReducingAgent Sodium Triacetoxyborohydride (STAB) Product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine ReducingAgent->Product Catalyst Acetic Acid (cat.) Catalyst->Imine Imine->Product Reduction

Figure 2. Proposed synthetic workflow via reductive amination.
Experimental Protocol:

Rationale: This protocol employs sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike sodium borohydride, STAB is milder and more selective for imines over aldehydes, reducing the formation of alcohol byproducts. It is also less sensitive to the mildly acidic conditions catalyzed by acetic acid, which promotes imine formation. Dichloroethane (DCE) is a common solvent for this reaction, but THF can also be used.[8]

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 eq) and pyridine-3-carbaldehyde (1.1 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reactants (approx. 0.1 M concentration).

  • Acid Catalyst: Add glacial acetic acid (0.1 eq) to the mixture to catalyze the formation of the imine intermediate. Stir at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Derivatization

The structure of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine offers several sites for chemical modification, making it a versatile scaffold for creating a library of analogues.

Figure 3. Key reactive sites for chemical derivatization.
  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is the most valuable site for modification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (with boronic acids) or the Buchwald-Hartwig amination (with amines).[2] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

  • Secondary Amine Reactivity: The secondary amine bridge is nucleophilic and can undergo reactions such as N-acylation with acyl chlorides or N-alkylation with alkyl halides. This allows for modification of the linker portion of the molecule.

  • Pyridine Ring Basicity: Both pyridine rings contain basic nitrogen atoms that can be protonated to form salts. They can also be targeted for N-oxidation or quaternization reactions, which can modulate the compound's solubility and electronic properties.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is critical. A multi-step analytical workflow is required.

G cluster_identity Identity Tests cluster_purity Purity Tests Start Synthesized Crude Product Purification Column Chromatography Start->Purification Identity Structure Confirmation Purification->Identity Purity Purity Assessment Purification->Purity NMR 1H & 13C NMR Identity->NMR MS Mass Spectrometry (LC-MS/HRMS) Identity->MS IR FTIR Spectroscopy Identity->IR HPLC HPLC-UV Purity->HPLC TLC TLC Purity->TLC Final Pure, Characterized Compound

Sources

Introduction: The Pyridinamine Core - A Privileged Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Pyridinamine Compounds

The substituted pyridinamine framework, a simple pyridine ring bearing an amino group, represents a quintessential "privileged structure" in the realm of medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and conformational rigidity have made it a cornerstone in the design of a vast array of biologically active molecules. From modulating ion channels and inhibiting enzymes to combating infectious agents, compounds built upon this scaffold have left an indelible mark on human health, agriculture, and scientific research. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive historical and technical exploration of substituted pyridinamine compounds. It delves into their foundational synthesis, the evolution of more sophisticated synthetic methodologies, and the landmark discoveries that have established this chemical class as a critical tool in the pharmacopeia. By examining the causality behind experimental choices and the intricate structure-activity relationships, this document aims to provide not just a historical account, but a field-proven perspective on the enduring legacy and future potential of substituted pyridinamines.

Chapter 1: Foundational Syntheses of the Aminopyridine Core

The journey of substituted pyridinamines begins with the development of methods to synthesize the three fundamental isomers: 2-, 3-, and 4-aminopyridine. These classical "named reactions" were pivotal in making the pyridinamine core accessible for further investigation and derivatization.

The Dawn of 2-Aminopyridine: The Chichibabin Reaction

In 1914, the Russian chemist Aleksei Chichibabin reported a groundbreaking method for the direct amination of pyridine.[1] This reaction, now bearing his name, involves treating pyridine with sodium amide in an inert solvent like toluene or xylene to produce 2-aminopyridine.[2] The Chichibabin reaction is a nucleophilic aromatic substitution where the nucleophile is the amide anion (NH₂⁻) and the leaving group is a hydride ion (H⁻).

The mechanism proceeds through an addition-elimination pathway. The highly nucleophilic amide ion attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged intermediate known as a σ-adduct or Meisenheimer-like complex. Aromatization is then restored by the elimination of a hydride ion, which subsequently reacts with an acidic proton source (like the newly formed 2-aminopyridine or ammonia) to liberate hydrogen gas, driving the reaction to completion.[1][3]

Caption: Mechanism of the Chichibabin Reaction.

Experimental Protocol: Classical Synthesis of 2-Aminopyridine via the Chichibabin Reaction

This protocol is a representative example of the classical Chichibabin reaction.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets)

  • Diethyl ether

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene and sodium amide under a nitrogen atmosphere.

  • The suspension is heated to reflux (approximately 110°C).

  • Pyridine is added dropwise to the refluxing mixture over a period of 1-2 hours. The reaction mixture typically turns dark red or brown, and the evolution of hydrogen gas is observed.[3]

  • After the addition is complete, the mixture is maintained at reflux for an additional 4-6 hours until the evolution of hydrogen gas ceases.

  • The reaction mixture is cooled to room temperature and then carefully quenched by the slow, portion-wise addition of water to decompose any unreacted sodium amide.

  • The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with toluene or diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-aminopyridine.

  • Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

Accessing the 3-Amino Isomer: The Hofmann Rearrangement

The synthesis of 3-aminopyridine required a different strategic approach. A common and historically significant method is the Hofmann rearrangement of nicotinamide (pyridine-3-carboxamide).[4] The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.[5] The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide, which form sodium hypobromite in situ.

The mechanism involves the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which then rearranges: the alkyl or aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs, forming an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[5]

Caption: Hofmann Rearrangement for 3-Aminopyridine Synthesis.

Experimental Protocol: Synthesis of 3-Aminopyridine from Nicotinamide

This protocol is based on the procedure described in Organic Syntheses.[6]

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Sodium chloride (NaCl)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • A solution of sodium hydroxide in water is prepared in a beaker and cooled in an ice-salt bath.

  • Bromine is added slowly to the cold NaOH solution with stirring to form a sodium hypobromite solution.

  • Nicotinamide is added to the solution all at once with vigorous stirring. The mixture is stirred for a short period until it becomes clear.

  • The ice bath is replaced with a water bath, and the solution is heated to approximately 70-75°C for about 45 minutes.

  • The solution is then cooled to room temperature and saturated with sodium chloride to facilitate extraction.

  • The product is extracted from the aqueous solution using a suitable organic solvent like diethyl ether, potentially using a continuous extractor for efficiency.

  • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • The solvent is removed by distillation to yield crude 3-aminopyridine, which can be further purified by distillation or recrystallization.

Synthesizing 4-Aminopyridine: Early Routes

The direct amination of pyridine at the 4-position via the Chichibabin reaction is generally inefficient. Historically, a multi-step sequence was employed to synthesize 4-aminopyridine.[7] This route begins with the oxidation of pyridine to pyridine-N-oxide. The N-oxide functionality activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. Nitration of pyridine-N-oxide with a mixture of nitric and sulfuric acids yields 4-nitropyridine-N-oxide.[8][9] The final step involves the reduction of both the nitro group and the N-oxide, which can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation, to afford 4-aminopyridine.[8]

Caption: Historical Synthetic Pathway to 4-Aminopyridine.

Chapter 2: The Evolution of Synthesis: Modern Catalytic Approaches

While the classical methods were foundational, they often required harsh reaction conditions (high temperatures, strong bases) and had limitations in terms of functional group tolerance and substrate scope. The late 20th century witnessed a revolution in synthetic chemistry with the advent of transition metal-catalyzed cross-coupling reactions, which provided milder and more versatile routes to substituted pyridinamines.

The Rise of Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, which emerged in the mid-1990s, has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of a wide variety of aryl and heteroaryl amines, including substituted pyridinamines, from the corresponding halides (Cl, Br, I) or triflates and an amine. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has been the subject of extensive research, leading to the development of highly active and specialized ligands that enable the coupling of a broad range of substrates under mild conditions.

Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol is a representative example of a modern catalytic approach to pyridinamine synthesis.

Materials:

  • 2-Chloropyridine derivative

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or other Pd precatalyst

  • A suitable phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOt-Bu) or another suitable base

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the 2-chloropyridine derivative and the amine to the reaction vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring for the required time (monitored by TLC or LC-MS, usually several hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chapter 3: Landmark Discoveries and Therapeutic Breakthroughs

The availability of the pyridinamine scaffold, through both classical and modern synthetic methods, set the stage for its exploration in drug discovery. Several key compounds have emerged, often from serendipitous observations, that highlight the diverse biological activities of this chemical class.

An Unexpected Discovery: Minoxidil and Potassium Channel Opening

The story of Minoxidil is a classic example of serendipity in drug discovery. Developed in the late 1950s by the Upjohn Company, it was initially investigated as a treatment for ulcers.[10] While it failed in that regard, it was found to be a potent vasodilator.[10] During clinical trials for severe hypertension in the 1970s, led by researchers like Charles A. Chidsey, an unusual side effect was noted: hypertrichosis, or excessive hair growth.[10][11] This observation was championed by dermatologist Guinter Kahn, who, along with his colleague Paul J. Grant, recognized its potential for treating baldness.[10]

Minoxidil's mechanism of action as a vasodilator involves the opening of ATP-sensitive potassium channels (KATP channels) in the smooth muscle cells of blood vessels.[10] Its active metabolite, minoxidil sulfate, opens these channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated calcium channels to open, reducing intracellular calcium levels and causing smooth muscle relaxation and vasodilation.[8] The exact mechanism for hair growth is not fully understood but is thought to involve localized vasodilation improving microcirculation to hair follicles and a direct stimulatory effect on the hair follicle cells.[8]

Caption: Mechanism of Action of Minoxidil as a Vasodilator.

A Counterintuitive Approach: 4-Aminopyridine as a Potassium Channel Blocker

In stark contrast to Minoxidil, 4-aminopyridine (4-AP) exerts its primary therapeutic effects by blocking potassium channels.[12] Its history is equally fascinating, having first been developed as a bird poison in 1963.[13] In the 1970s, it was repurposed in Bulgaria as a reversal agent for neuromuscular blockers used in anesthesia.[13] Later, researchers including Floyd Davis and Dusan Stefoski at Rush University investigated its potential for treating multiple sclerosis (MS), a demyelinating disease of the central nervous system.[14] This research eventually led to the approval of a prolonged-release formulation of 4-AP, known as fampridine (Ampyra), for improving walking in patients with MS.[1][15]

In demyelinated axons, the exposure of voltage-gated potassium channels leads to a leakage of potassium ions during action potential propagation, which can short-circuit the nerve impulse and cause conduction failure. 4-AP acts as a broad-spectrum blocker of these exposed potassium channels.[15] By inhibiting the outward flow of potassium, it prolongs the duration of the action potential and enhances the release of neurotransmitters, thereby improving the conduction of nerve impulses along demyelinated axons.[16]

Caption: Effect of 4-Aminopyridine on Demyelinated Axons.

Targeting Agriculture: Pirimicarb and Acetylcholinesterase Inhibition

The utility of the pyridinamine scaffold extends beyond human medicine into agriculture. Pirimicarb is a selective carbamate insecticide that is particularly effective against aphids.[17] Its mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[18] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synapse. By inhibiting AChE, pirimicarb causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.[7] Its selectivity is a key feature, as it is generally less harmful to beneficial insects like ladybugs and bees compared to broader-spectrum insecticides.[14]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a common colorimetric method to assess the AChE inhibitory activity of compounds like pirimicarb.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compound (e.g., Pirimicarb) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In the wells of a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add various concentrations of the test compound (pirimicarb) to the test wells. Add only solvent to the control wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the substrate, ATCI, to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction for each well. The percent inhibition is determined using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Chapter 4: Structure-Activity Relationship (SAR) and Drug Design Insights

The development of successful pyridinamine-based compounds has been heavily reliant on understanding their structure-activity relationships (SAR). Systematic modifications of the core structure have provided crucial insights into the features required for potent and selective biological activity.

General Principles of Pyridinamine SAR

The biological activity of substituted pyridinamines is profoundly influenced by several factors:

  • Position of the Amino Group: The 2-, 3-, and 4-positions offer distinct electronic and steric environments, directing the molecule to different biological targets. For instance, the 2-aminopyridine motif is a common hinge-binding element in many kinase inhibitors.[19]

  • Substitution on the Pyridine Ring: Adding substituents (e.g., halogens, alkyl, alkoxy groups) can modulate the pKa, lipophilicity, and metabolic stability of the compound, as well as introduce new interactions with the target protein.[20]

  • Substitution on the Amino Group: Derivatization of the amino group (alkylation, acylation, etc.) can alter the compound's hydrogen bonding potential, size, and overall shape, which is critical for fitting into a binding pocket.

Case Study: 2-Aminopyridines as Kinase Inhibitors

The 2-aminopyridine scaffold has emerged as a particularly fruitful template for the design of protein kinase inhibitors.[15] The nitrogen atom of the pyridine ring and the exocyclic amino group can form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding site, a common anchoring point for many kinase inhibitors.[19]

Compound Class/ExampleTarget Kinase(s)Key Structural Features & SAR InsightsRepresentative IC₅₀
Imidazo[1,2-a]pyridine Derivatives Nek2The imidazopyridine core provides a rigid scaffold. SAR studies have explored substitutions on the phenyl ring attached to the core.[21]Varies with substitution
Pyridine-based VRK1/VRK2 Inhibitors VRK1, VRK2The 2-aminopyridine core acts as the hinge binder. Selectivity can be tuned by substitutions on the pyridine ring.[19]Nanomolar range
2-Aminopyridine JAK2 Inhibitors JAK2Based on the crizotinib scaffold, these compounds show high potency and selectivity for JAK2 over other JAK family kinases.[22]9 nM (for compound 21b)[22]

Chapter 5: Expanding Horizons: Broader Applications of Substituted Pyridinamines

Beyond the landmark drugs, the substituted pyridinamine scaffold continues to be explored in a wide range of therapeutic areas, demonstrating its remarkable versatility.

Pyridinamines in Oncology

As highlighted in the SAR section, the 2-aminopyridine motif is a privileged structure for kinase inhibition, a major focus of modern oncology research. Numerous compounds incorporating this scaffold have been investigated for their potential to target kinases that are dysregulated in various cancers, such as LRRK2 in Parkinson's disease and potentially some cancers, and CDK8 in colorectal cancer.[15][23]

Pyridinamines as Anti-Infective Agents

The pyridinamine core is also present in compounds with significant antimicrobial and antiviral activity.[17] The ability of the pyridine ring to engage in various non-covalent interactions and its favorable physicochemical properties make it an attractive starting point for the design of novel anti-infective agents. Research has explored pyridinamine derivatives as potential treatments for bacterial infections, with some showing promising activity against both Gram-positive and Gram-negative bacteria.[24] In the antiviral space, substituted pyridines and related pyrimidines have been investigated as inhibitors of viral replication for a range of viruses, including influenza and coronaviruses.[4][25]

Conclusion

The history of substituted pyridinamine compounds is a compelling narrative of chemical innovation and serendipitous discovery. From the classical syntheses developed over a century ago to the sophisticated catalytic methods of today, the ability to construct and modify this simple yet powerful scaffold has unlocked a wealth of biological activities. The journey from Chichibabin's synthesis of 2-aminopyridine to the development of life-changing drugs like Minoxidil and Fampridine, and important agricultural agents like Pirimicarb, underscores the profound impact of fundamental organic chemistry on society. As researchers continue to explore the vast chemical space accessible from the pyridinamine core, it is certain that this privileged structure will continue to be a source of new scientific insights and therapeutic agents for years to come.

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The Art of Molecular Design: A Technical Guide to the Structure-Activity Relationship (SAR) of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] This technical guide delves into a systematic exploration of the structure-activity relationships (SAR) for a specific class of these compounds: 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine and its analogs. We will dissect the intricate interplay between chemical structure and biological activity, offering a roadmap for the rational design of novel therapeutics. This document provides a comprehensive overview of the synthetic strategies, proposed biological evaluation workflows, and data-driven analysis required to elucidate the SAR of this promising compound class. The insights presented herein are grounded in established principles of medicinal chemistry and draw parallels from extensive research on related aminopyridine-based inhibitors.

Introduction: The Rationale for Investigating 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Analogs

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 2-aminopyridine moiety is a well-established pharmacophore that often engages in critical hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[1]

The parent compound, 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, presents a compelling starting point for an SAR investigation due to its unique combination of structural features:

  • The 2-Aminopyridine Core: This unit is anticipated to anchor the molecule within the ATP-binding pocket of a target kinase.

  • The 5-Bromo Substituent: The bromine atom is not merely a placeholder. It is known to influence the compound's physicochemical properties and can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity.[3][4] Furthermore, "bromination" can have a beneficial impact on a drug's metabolism and duration of action.[3][5]

  • The N-(pyridin-3-ylmethyl) Group: This substituent projects into the solvent-exposed region of the ATP-binding site, providing a vector for modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The pyridine ring within this group can also engage in important interactions with the target protein.

This guide will outline a hypothetical, yet scientifically rigorous, SAR study aimed at optimizing the therapeutic potential of this scaffold.

Synthetic Strategy: A Modular Approach to Analog Synthesis

A robust and versatile synthetic route is paramount for any successful SAR campaign. The proposed synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine analogs is designed to be modular, allowing for the facile introduction of diversity at key positions. The primary synthetic pathway leverages a copper-catalyzed Goldberg reaction for the key C-N bond formation.[6]

General Synthetic Scheme

The core synthesis involves the coupling of 2,5-dibromopyridine with a variety of substituted pyridin-3-ylmethylamines. Subsequent modifications can be introduced through standard organic chemistry transformations.

Synthetic_Scheme A 2,5-Dibromopyridine C 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Analog A->C CuI, Ligand, Base B Substituted Pyridin-3-ylmethylamine B->C D Further Modifications C->D e.g., Suzuki Coupling, Amide Formation

Caption: General Synthetic Route to Analogs.

Detailed Experimental Protocol: Synthesis of the Parent Compound

Step 1: Synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

  • To a sealed tube, add 2,5-dibromopyridine (1.0 eq), pyridin-3-ylmethanamine (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent, for example, dimethylformamide (DMF).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

A Proposed SAR Exploration: A Multi-pronged Approach

A systematic SAR study will involve the synthesis and biological evaluation of a library of analogs with modifications at three key positions: the 5-position of the pyridin-2-amine ring, the pyridin-3-ylmethyl moiety, and the linker connecting the two rings.

Workflow for SAR Exploration

SAR_Workflow A Parent Compound: 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine B Analog Synthesis A->B C In Vitro Biological Screening (e.g., Kinase Panel) B->C D Data Analysis and SAR Determination C->D E Lead Optimization D->E E->B Iterative Design F In Vivo Studies E->F

Sources

Metabolic fate and stability of N-(pyridin-3-ylmethyl)pyridin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Fate and Stability of N-(pyridin-3-ylmethyl)pyridin-2-amine Derivatives

Authored by: A Senior Application Scientist

Preamble: The Strategic Imperative of Metabolic Profiling

In the landscape of modern drug discovery, the N-(pyridin-3-ylmethyl)pyridin-2-amine scaffold represents a privileged structure, a recurring motif in compounds demonstrating significant therapeutic potential. The inherent characteristics of the pyridine ring system—its ability to engage in hydrogen bonding, its impact on solubility, and its role in protein-ligand interactions—make it a cornerstone of medicinal chemistry.[1][2] Numerous FDA-approved drugs incorporate the pyridine moiety, leveraging its favorable physicochemical and pharmacokinetic properties.[2][3] However, the journey from a promising lead compound to a viable drug candidate is fraught with metabolic challenges. Understanding the metabolic fate and stability of these derivatives is not merely an academic exercise; it is a critical determinant of a drug's efficacy, safety, and ultimate clinical success.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of metabolizing N-(pyridin-3-ylmethyl)pyridin-2-amine derivatives. We will dissect the underlying enzymatic processes, detail robust experimental protocols for assessing stability and identifying metabolites, and explore strategic chemical modifications to optimize pharmacokinetic profiles. The narrative is grounded in the causality of experimental design, ensuring that each step is not just a procedure, but a logical inquiry into the molecule's behavior within a biological system.

Section 1: The Metabolic Landscape of Pyridine-Containing Amines

Drug metabolism is broadly categorized into Phase I and Phase II reactions, which work in concert to transform xenobiotics into more polar, excretable substances.[4] For N-(pyridin-3-ylmethyl)pyridin-2-amine derivatives, the metabolic profile is dictated by the interplay of the two pyridine rings, the secondary amine linker, and the methylene bridge.

Phase I Metabolism: The Cytochrome P450 Arena

Phase I reactions introduce or expose functional groups and are predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[4][5][6] Arylamines and heterocyclic amines are well-known substrates for these enzymes.[7] For the N-(pyridin-3-ylmethyl)pyridin-2-amine core, several oxidative pathways are plausible:

  • Aromatic Hydroxylation: The electron density of the pyridine rings makes them susceptible to hydroxylation at various positions. This is a common metabolic pathway for many pyridine-containing pharmaceuticals.

  • N-Oxidation: The nitrogen atoms of the pyridine rings are nucleophilic and can be oxidized to form N-oxides. This transformation can significantly alter the compound's properties and is a frequent metabolic route.[8]

  • N-Dealkylation: The secondary amine linker is a prime target for metabolism. Oxidative cleavage of the C-N bond can occur on either side of the nitrogen, leading to the formation of pyridin-2-amine and pyridine-3-carbaldehyde (following oxidation of the initial alcohol). N-dealkylation is a major metabolic pathway for compounds containing similar substructures.[9]

  • Methylene Bridge Oxidation: The benzylic-like methylene carbon can be hydroxylated to form a carbinolamine, which may be further oxidized to a ketone.

The specific CYP isozymes responsible for these transformations can vary, but CYP3A4 and CYP1A2 are frequently implicated in the metabolism of arylamines and heterocyclic structures.[7][10]

Phase II Metabolism: Conjugation for Clearance

Following Phase I oxidation, the newly introduced functional groups (e.g., hydroxyls) serve as handles for Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), attach endogenous polar molecules (like glucuronic acid) to the metabolite. This process dramatically increases water solubility, facilitating renal or biliary excretion and completing the detoxification process.

cluster_metabolites Metabolites Parent N-(pyridin-3-ylmethyl)pyridin-2-amine (Parent Compound) PhaseI Phase I Metabolism (Oxidation, Hydroxylation, Dealkylation) Parent->PhaseI CYP450 Enzymes Met_Hydroxylated Hydroxylated Metabolites PhaseI->Met_Hydroxylated Met_N_Oxide N-Oxide Metabolites PhaseI->Met_N_Oxide Met_Dealkylated Dealkylated Fragments PhaseI->Met_Dealkylated PhaseII Phase II Metabolism (Conjugation, e.g., Glucuronidation) Met_Conjugated Conjugated Metabolites (e.g., Glucuronides) PhaseII->Met_Conjugated Excretion Enhanced Excretion (Renal/Biliary) Met_Hydroxylated->PhaseII UGT Enzymes Met_N_Oxide->PhaseII UGT Enzymes Met_Conjugated->Excretion

Caption: Predicted metabolic pathways for the core scaffold.

Section 2: A Practical Guide to Assessing Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key predictor of its in vivo half-life and oral bioavailability.[4] Early in vitro assessment is crucial for prioritizing compounds and guiding medicinal chemistry efforts.

The Liver Microsomal Stability Assay: A First-Line Assessment

This assay is the workhorse for evaluating Phase I metabolic stability. Its utility stems from using liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and are highly enriched in CYP enzymes.[4]

Causality Behind the Choice: By isolating the primary engine of Phase I metabolism, we can efficiently determine a compound's intrinsic clearance (Clint)—its inherent rate of metabolism—without the complexities of cellular uptake or Phase II reactions. The inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is essential, as it provides the reducing equivalents required for CYP enzyme function.

Protocol: A Self-Validating System
  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of NADPH throughout the incubation.

    • Positive Control: Prepare a working solution of a compound with known high clearance (e.g., Verapamil, Testosterone).

  • Incubation Procedure:

    • Dispense the microsome suspension into a 96-well plate.

    • Add the test compound to a final concentration of 1 µM.

    • Self-Validation Step (T=0): Immediately quench a set of wells with 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide). This serves as the baseline measurement.

    • Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reactions.

  • Time-Course Sampling:

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells as described for T=0.

    • Self-Validation Step (Negative Control): Run a parallel incubation without the NADPH regenerating system to confirm that compound loss is enzyme-dependent.

  • Sample Analysis:

    • Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Monitor the disappearance of the parent compound over time relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) .

Hepatocyte Stability Assay: A More Complete Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II reactions.[11] Suspension assays using cryopreserved hepatocytes provide a more holistic view of metabolic clearance.

Causality Behind the Choice: Hepatocytes are intact liver cells containing the full complement of both Phase I and Phase II metabolic enzymes in their proper cellular context. This allows for the assessment of a compound's overall metabolic fate, including the interplay between different pathways.

The protocol is analogous to the microsomal assay, but uses a suspension of hepatocytes instead of microsomes and does not require an external NADPH regenerating system, as the intact cells contain all necessary cofactors.

Data Presentation: Summarizing Stability Metrics
Compound IDStructure Modificationt½ in HLM (min)Clint in HLM (µL/min/mg)t½ in Hepatocytes (min)
LEAD-001 (Parent Scaffold)52773
LEAD-002 4'-Fluoro on pyridin-3-yl255520
LEAD-003 6-Fluoro on pyridin-2-yl> 60< 11.5> 90
Verapamil (Positive Control)81736

Section 3: The Metabolite Identification (MetID) Workflow

Identifying the "soft spots" on a molecule—the sites most susceptible to metabolism—is crucial for rational drug design. The goal of MetID is to elucidate the structures of the major metabolites.

Causality Behind the Workflow: The workflow is designed to first generate detectable quantities of metabolites and then use high-end analytical techniques to solve their structures. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition of a metabolite, while Tandem Mass Spectrometry (MS/MS) provides structural fragments, allowing for a puzzle-like reconstruction of the biotransformation.[12]

Start In Vitro Incubation (Microsomes or Hepatocytes) High Concentration, Longer Time LC_Separation LC Separation (Chromatographic separation of parent and metabolites) Start->LC_Separation HRMS Full Scan HRMS (Accurate mass measurement to predict elemental composition) LC_Separation->HRMS Software Metabolite Prediction Software (Identify potential m/z values e.g., +16 Da for oxidation) HRMS->Software MSMS Tandem MS (MS/MS) (Fragment parent and potential metabolite ions) HRMS->MSMS Acquire Data Software->MSMS Guide Selection Interpretation Structural Elucidation (Compare fragmentation patterns to locate site of modification) MSMS->Interpretation End Identified Metabolite Structures Interpretation->End

Caption: A typical experimental workflow for metabolite ID.

Protocol: Metabolite Identification in Human Liver Microsomes
  • Scaled-Up Incubation: Perform a microsomal stability assay as described above, but increase the test compound concentration to 10-20 µM and use a single, longer incubation time (e.g., 90 minutes) to maximize metabolite formation.

  • LC-HRMS Analysis:

    • Inject the supernatant from the quenched reaction onto a UPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Acquire data in full scan mode to detect all ions present.

  • Data Processing:

    • Use metabolite identification software to compare the chromatograms from the T=90 sample and the T=0 sample.

    • The software will flag peaks present only in the T=90 sample and calculate potential biotransformations based on mass shifts from the parent compound (e.g., +15.99 Da for oxidation, +176.01 Da for glucuronidation).

  • Structural Confirmation with MS/MS:

    • Re-inject the sample and perform targeted MS/MS analysis on the parent ion and the potential metabolite ions.

    • Logic of Interpretation: Compare the fragmentation spectrum of the metabolite to that of the parent. Fragments that retain the mass shift correspond to the part of the molecule that was modified. Fragments that are identical in mass to the parent's fragments correspond to the unmodified portion. This comparison allows for the precise localization of the metabolic "soft spot."

Section 4: Strategies to Enhance Metabolic Stability

Once metabolic liabilities are identified, medicinal chemistry strategies can be employed to fortify the molecule. The goal is to block or slow down the metabolic reaction without compromising the compound's desired biological activity.

  • Steric Hindrance: Introducing a bulky group near the site of metabolism can physically block the enzyme's active site from accessing the labile position.

  • Metabolic Blocking: Replacing a hydrogen atom at a site of hydroxylation with a more stable atom or group, such as fluorine or a methyl group, can prevent metabolism at that position. For instance, replacing a susceptible C-H bond with a C-F bond is a common and effective strategy.[13]

  • Electronic Modification: Altering the electronic properties of the pyridine rings can influence their susceptibility to oxidation. Adding electron-withdrawing groups can decrease the electron density of the ring, making it less prone to attack by oxidative enzymes.

  • Bioisosteric Replacement: If an entire substructure is metabolically unstable, it can be replaced with a bioisostere—a different group with similar physical or chemical properties that maintains biological activity but has an improved metabolic profile. For example, replacing a phenyl group with a pyridine ring or a pyridone can significantly alter and often improve metabolic stability.[14][15]

Start Metabolite ID Reveals Metabolic 'Soft Spot' Question Is the 'Soft Spot'... ...on a Ring or a Linker? Start->Question OnRing On a Pyridine Ring Question->OnRing Ring OnLinker On the Amine or Methylene Bridge Question->OnLinker Linker StratRing1 Block Site with Fluorine or Methyl Group OnRing->StratRing1 StratRing2 Add Electron-Withdrawing Group to Deactivate Ring OnRing->StratRing2 StratLinker1 Introduce Steric Hindrance Near Amine/Methylene OnLinker->StratLinker1 StratLinker2 Modify Amine (e.g., to Amide) or Replace Methylene OnLinker->StratLinker2 Synthesize Synthesize & Re-test New Analogs StratRing1->Synthesize StratRing2->Synthesize StratLinker1->Synthesize StratLinker2->Synthesize

Caption: Decision tree for improving metabolic stability.

Conclusion

The metabolic journey of an N-(pyridin-3-ylmethyl)pyridin-2-amine derivative is a complex but decipherable process. A systematic and iterative approach, beginning with broad in vitro stability screens and progressing to detailed metabolite identification, is paramount. By understanding the specific enzymatic pathways at play, drug discovery teams can rationally design next-generation analogs with enhanced stability and improved pharmacokinetic properties. This guide provides the foundational principles and actionable protocols to empower researchers to transform promising chemical matter into durable and effective therapeutic agents. The integration of robust in vitro assays and strategic medicinal chemistry is the cornerstone of de-risking metabolic liabilities and accelerating the path to the clinic.

References

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Methodological & Application

1H and 13C NMR characterization of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine using ¹H and ¹³C NMR Spectroscopy

Abstract: This technical guide provides a comprehensive methodology for the definitive structural characterization of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] We detail the complete workflow from sample preparation to the acquisition and in-depth interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The causality behind chemical shifts, signal multiplicities, and coupling constants is explained, grounded in fundamental principles of NMR and supported by empirical data from related structures. This document serves as a practical protocol for researchers, scientists, and quality control analysts engaged in the synthesis and analysis of novel pyridine derivatives.

Introduction and Significance

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a disubstituted aminopyridine derivative. Molecules within this class are significant scaffolds in medicinal chemistry, often explored for their potential as kinase inhibitors and for other therapeutic applications.[1] Accurate and unambiguous structural confirmation is a critical step in the drug development pipeline, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution. This application note provides an expert-level guide to interpreting the ¹H and ¹³C NMR spectra of the title compound, ensuring high-confidence characterization.

Molecular Structure and Atom Numbering Convention

To facilitate a clear and unambiguous assignment of NMR signals, a standardized atom numbering system is essential. The structure and proposed numbering for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine are presented below. This convention will be used throughout the subsequent spectral analysis.

Caption: Structure and numbering of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Protocols: From Sample to Spectrum

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is crucial for obtaining high-resolution data.

  • Analyte Weighing: Accurately weigh 5-10 mg of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine directly into a clean, dry vial.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Causality: Deuterated solvents are used to minimize interference from solvent protons in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal (a singlet at ~7.26 ppm).[2] For compounds with lower solubility or to observe exchangeable protons like N-H, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative, with a residual signal at ~2.50 ppm.[3]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its signal defined as 0.00 ppm. Most modern deuterated solvents are supplied with TMS already added.

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Final Check: Ensure the solution height in the tube is adequate for the spectrometer's receiver coils (typically ~4 cm or 0.5 mL). Cap the NMR tube securely.

Protocol for NMR Data Acquisition

The following outlines a standard workflow for acquiring high-quality 1D NMR data on a typical 400 or 500 MHz spectrometer.

G cluster_pre Pre-Acquisition cluster_acq Data Acquisition cluster_post Post-Processing Insert Insert Sample Lock Lock on Solvent (e.g., CDCl3) Insert->Lock Tune Tune & Match Probe Lock->Tune Shim Shim Magnet Coils Tune->Shim H1_Acq Acquire ¹H Spectrum Shim->H1_Acq C13_Acq Acquire ¹³C Spectrum H1_Acq->C13_Acq FT Fourier Transform C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate ¹H Signals Reference->Integrate For ¹H only

Caption: Standard workflow for NMR data acquisition and processing.

Spectral Analysis and Interpretation

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected Signals:

  • Aromatic Region (Pyridinyl Protons): The protons on both pyridine rings will appear in the downfield region, typically between δ 7.0 and 8.6 ppm. Their exact chemical shifts are influenced by the electronic effects of the nitrogen atom and the bromo and amino substituents. The nitrogen atom is electron-withdrawing, which deshields adjacent protons (moves them downfield).[4]

    • H3 & H5: These protons on the 5-bromopyridin-2-amine ring are expected to be distinct. H3 is ortho to the amino group (electron-donating) and meta to the bromine (electron-withdrawing), while H5 is ortho to the bromine and meta to the amino group. They will likely appear as doublets due to coupling with each other.

    • H9, H10, H11, H12: The protons on the pyridin-3-yl ring will also show characteristic shifts and splitting patterns. H11 and H12, being ortho to the ring nitrogen, will be the most downfield.

  • Methylene Protons (H7): The two protons of the -CH₂- bridge are diastereotopic and will appear as a singlet, but more likely as a doublet if there is coupling to the adjacent N-H proton. This signal is expected around δ 4.5-4.8 ppm.[1]

  • Amine Proton (NH): The secondary amine proton signal is often broad due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. It is expected to appear as a broad singlet or a triplet if it couples with the methylene protons. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

Table 1: Predicted ¹H NMR Data for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Assigned Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H11, H12 8.4 - 8.6 Multiplet (m) - 2H Protons ortho to pyridinyl nitrogen are strongly deshielded.
H3 7.8 - 8.0 Doublet (d) ~2.5 Hz 1H Ortho to amino group, meta to bromine. Exhibits small meta-coupling.
H5 7.3 - 7.5 Doublet of doublets (dd) ~8.5, 2.5 Hz 1H Ortho to bromine, meta to amino group. Exhibits ortho and meta-coupling.
H9, H10 7.2 - 7.4 Multiplet (m) - 2H Remaining pyridinyl protons.
NH 4.6 - 5.0 Broad Singlet (br s) or Triplet (t) ~5-6 Hz (if triplet) 1H Exchangeable proton; may couple to adjacent CH₂.
H7 (CH₂) 4.5 - 4.7 Doublet (d) or Singlet (s) ~5-6 Hz (if doublet) 2H Methylene protons adjacent to two aromatic systems and an amine.

| H-ortho-amino | 6.5 - 6.7 | Doublet (d) | ~8.5 Hz | 1H | Proton ortho to the electron-donating amino group is shielded (upfield). |

Note: Predicted values are estimates based on typical ranges for substituted pyridines.[5][6][7]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Expected Signals:

  • Aromatic Carbons: The ten sp² carbons of the two pyridine rings will resonate in the δ 100-160 ppm region.

    • C-Br (C4): The carbon directly attached to the bromine atom will be significantly shielded (shifted upfield) due to the "heavy atom effect," likely appearing around δ 105-115 ppm.

    • C-N: Carbons adjacent to the electronegative nitrogen atoms (C2, C6, C8, C12) will be deshielded and appear further downfield, typically in the δ 140-160 ppm range.[6]

    • The remaining aromatic carbons will appear at intermediate shifts.

  • Aliphatic Carbon (C7): The sp³-hybridized methylene carbon (-CH₂-) will be found much further upfield, typically in the δ 40-50 ppm range.

Table 2: Predicted ¹³C NMR Data for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Assigned Carbon Predicted δ (ppm) Rationale
C6 158 - 160 C-N of the aminopyridine ring, highly deshielded.
C2, C11, C12 147 - 152 Other carbons adjacent to ring nitrogens.
C8, C10 134 - 138 Aromatic CH carbons on the pyridin-3-yl ring.
C3, C5 139 - 142 Aromatic CH carbons on the bromopyridine ring.
C9 123 - 125 Aromatic CH carbon.
C4 108 - 112 Carbon attached to bromine, shielded by the heavy atom effect.

| C7 (CH₂) | 45 - 50 | Aliphatic sp³ carbon, significantly shielded relative to sp² carbons. |

Note: Chemical shifts for substituted pyridines can be complex and these are estimated values.[8]

Self-Validating Systems: Advanced NMR for Confirmation

While 1D NMR provides foundational data, its interpretation can sometimes be ambiguous in complex molecules. To ensure the trustworthiness of the assignments, 2D NMR experiments should be employed as a self-validating system.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It would be used to definitively link coupled protons within each pyridine ring (e.g., confirming the coupling between H3 and H5) and to confirm the coupling between the NH and CH₂ (H7) protons if it exists.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal at ~4.6 ppm (H7) would show a cross-peak to the carbon signal at ~47 ppm (C7), unambiguously linking them.

By using these 2D techniques, the assignments presented in Tables 1 and 2 can be experimentally verified, providing an exceptionally high degree of confidence in the final structural elucidation.

References

  • Katritzky, A. R., & Lagowski, J. M. (1961). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
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  • Marek, R., Lycka, A., Kolehmainen, E., & Tousek, J. (2007). 15N NMR Spectroscopy in Structural Analysis: An Update (2001–2005). ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Available at: [Link]

  • ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]

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Application Note and Protocol for the Crystallization of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the successful crystallization of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, a key building block in pharmaceutical and materials science research. The ability to obtain high-quality single crystals is paramount for unambiguous structural elucidation via Single Crystal X-ray Diffraction (SCXRD), which provides definitive information on molecular geometry, conformation, and intermolecular interactions.[1][2] This document outlines systematic approaches to crystallization, including solvent screening, and detailed step-by-step protocols for slow evaporation, vapor diffusion, and solvent-antisolvent techniques. Furthermore, a troubleshooting guide is provided to address common challenges encountered during the crystallization process.

Introduction and Core Principles

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a bipyridine derivative, a class of compounds widely utilized as ligands in coordination chemistry and as scaffolds in the development of new therapeutic agents.[3][4] The precise three-dimensional structure of this molecule, which can only be definitively determined through SCXRD, is crucial for understanding its chemical properties and its interactions with biological targets or in material lattices.[1][2]

Crystallization is a purification technique based on the principle of differential solubility. The process involves the self-assembly of molecules from a supersaturated solution into a highly ordered, three-dimensional lattice. The formation of high-quality crystals is a thermodynamically and kinetically controlled process influenced by several factors:

  • Purity of the Compound: The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor crystal quality. A purity of at least 90-95% is recommended before attempting crystallization for SCXRD.[5]

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should exhibit moderate solubility for the compound of interest, allowing for the creation of a supersaturated solution upon cooling, evaporation, or addition of an anti-solvent.[5]

  • Supersaturation: This is the driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it would at equilibrium. This state can be achieved by slowly cooling a saturated solution, by the slow evaporation of the solvent, or by introducing an anti-solvent.[6][7]

  • Nucleation and Growth: Crystal formation begins with nucleation, the formation of a small, stable aggregate of molecules. This is followed by a growth phase where more molecules from the solution deposit onto the nucleus, leading to a larger crystal. A slow and controlled approach to supersaturation generally favors the growth of a few large, well-ordered crystals over many small, imperfect ones.[8]

Pre-Crystallization: Compound Purification and Solvent Screening

Purity Assessment and Purification

Before attempting crystallization, it is essential to ensure the purity of the 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine sample. The synthesis of related bipyridine derivatives can involve catalysts and reagents that may persist as impurities.[3][9]

  • Recommended Purity: >95% for optimal results.

  • Analytical Techniques for Purity Assessment:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification Method: If impurities are detected, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this type.

Systematic Solvent Screening

The selection of an appropriate solvent system is arguably the most critical step in the crystallization process. The goal is to identify a solvent or solvent mixture in which the compound has moderate solubility at room temperature or is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

Protocol for Solvent Screening:

  • Place a small amount (1-2 mg) of the compound into several small vials.

  • Add a common solvent from the table below dropwise to each vial, observing the solubility at room temperature.

  • If the compound does not dissolve at room temperature after the addition of approximately 0.5 mL of solvent, gently warm the vial to assess solubility at a higher temperature.

  • Record your observations in a table similar to the one below.

Table 1: Solvent Selection for Crystallization

SolventPolarity IndexBoiling Point (°C)Observations (Solubility)
Hexane0.169Expected to be an anti-solvent
Toluene2.4111Test for moderate solubility
Dichloromethane3.140Often a good solvent, but high volatility can lead to rapid crystallization[5]
Acetone5.156Test for good solubility
Ethyl Acetate4.477Test for moderate to good solubility
Isopropanol3.982Test for moderate solubility, potential for H-bonding
Ethanol4.378Test for moderate to good solubility, potential for H-bonding
Methanol5.165Test for good solubility, potential for H-bonding
Acetonitrile5.882Test for moderate to good solubility
Water10.2100Expected to be an anti-solvent

Crystallization Protocols

Based on the results of the solvent screening, one or more of the following methods can be employed. It is often beneficial to set up multiple crystallization experiments in parallel using different techniques and solvent systems.

Protocol 1: Slow Evaporation

This is often the simplest method to set up.[10][11] It is most effective when the compound is dissolved in a solvent in which it is moderately soluble.

Step-by-Step Methodology:

  • Dissolve 5-10 mg of purified 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine in the minimum amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial.

  • Ensure the compound is fully dissolved. If necessary, gently warm the solution.

  • Cover the vial with parafilm and puncture it with a needle a few times to allow for slow evaporation of the solvent.[5] A looser cap can also be used.[11]

  • Place the vial in a vibration-free location.

  • Monitor the vial daily for crystal growth. The process can take anywhere from a few days to several weeks.

Protocol 2: Vapor Diffusion

This technique is highly effective for obtaining high-quality crystals from small amounts of material as it allows for a very slow approach to supersaturation.[5] There are two common setups: hanging drop and sitting drop.

Step-by-Step Methodology (Hanging Drop):

  • Prepare a reservoir solution by pouring approximately 0.5 mL of a solvent in which the compound is insoluble (an anti-solvent, e.g., hexane or water) into the well of a vapor diffusion plate or a small beaker.

  • Dissolve 2-5 mg of the compound in a small volume (20-50 µL) of a solvent in which it is highly soluble (e.g., acetone, dichloromethane).

  • Pipette a small drop (2-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create an airtight system.[12]

  • The more volatile solvent from the drop will slowly vaporize and move towards the reservoir, causing the concentration of the compound in the drop to increase gradually, leading to crystallization.[12][13]

Protocol 3: Solvent-Antisolvent Layering

This method relies on the slow diffusion of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).[5]

Step-by-Step Methodology:

  • Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., dichloromethane, acetone) in a narrow vial or test tube.

  • Carefully and slowly layer a less dense anti-solvent (e.g., hexane) on top of the solution, taking care not to mix the two layers. This can be done by letting the anti-solvent run down the side of the tilted vial.

  • Alternatively, if the anti-solvent is denser (e.g., water, if using an organic solvent less dense than water), the compound solution can be layered on top.

  • Seal the vial and leave it undisturbed. Crystals will ideally form at the interface between the two solvent layers over time.

Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_methods Crystallization Methods start Purified Compound (>95% Purity) solvent_screen Solvent Screening start->solvent_screen Assess Solubility dissolution Dissolution in 'Good' Solvent solvent_screen->dissolution slow_evap Slow Evaporation dissolution->slow_evap vapor_diff Vapor Diffusion dissolution->vapor_diff anti_solvent Solvent-Antisolvent dissolution->anti_solvent crystal_formation Crystal Formation slow_evap->crystal_formation vapor_diff->crystal_formation anti_solvent->crystal_formation harvesting Crystal Harvesting crystal_formation->harvesting characterization Characterization (e.g., SCXRD) harvesting->characterization end Structural Data characterization->end

Caption: Workflow for the crystallization of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent system.- Allow more solvent to evaporate.- Use a higher ratio of anti-solvent.- Try a different solvent system where the compound is less soluble.[8]
Oiling Out - The solution became supersaturated too quickly.- The compound is too soluble in the chosen solvent.[11]- Impurities may be present.- Re-dissolve the oil by adding more of the 'good' solvent and/or warming, then allow for slower cooling or evaporation.- Use a more dilute starting solution.- Further purify the compound.
Rapid Formation of Powder or Small Needles - Nucleation is too rapid due to high supersaturation.- Reduce the rate of evaporation by using a container with a smaller opening.- Cool the solution more slowly.- Start with a more dilute solution.[8]
Low Crystal Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[8]- Concentrate the mother liquor and attempt a second crystallization (second crop).- Re-evaluate the solvent system to find one with lower solubility at room/cool temperatures.

Conclusion

The successful crystallization of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is an achievable goal that requires a systematic and patient approach. By ensuring high initial purity, conducting thorough solvent screening, and employing appropriate crystallization techniques such as slow evaporation, vapor diffusion, or solvent-antisolvent methods, high-quality single crystals suitable for X-ray diffraction can be obtained. This application note provides the foundational knowledge and practical steps to guide researchers through this critical process, ultimately enabling the detailed structural analysis necessary for advancing research in drug development and materials science.

References

  • University of Bern. (n.d.). Guide for crystallization.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2315-2336. DOI:10.1039/D2CS00697A.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204.
  • EvitaChem. (n.d.). Buy N-(Pyrimidin-5-ylmethyl)pyridin-2-amine (EVT-3373382) | 1383916-51-5.
  • Rigaku. (n.d.). Crystal structure analysis small molecules.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 565.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • University of Florida. (n.d.). Slow Evaporation Method.
  • Linac Coherent Light Source. (n.d.). Crystal Growth.
  • La Factoría de Cristalización. (n.d.). Small molecules crystallisation.
  • Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them.
  • ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3246-3253.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • National Institutes of Health. (2020). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 25(19), 4597.
  • PubMed. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.
  • Scribd. (2023). 11-Problems and Solutions-21-07-2023.
  • National Institutes of Health. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(40), 13193-13197.
  • YouTube. (2022). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 915.
  • ResearchGate. (2008). Coping with crystallization problems.
  • Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ResearchGate. (2009). Effect of co-crystallization of ethanol, pyridine and 2,2'-bipyridine on molecular aggregation in bis(1,2,3,4-tetrahydroquinolinedithiocarbamato-S, S') mercury(II) and synthesis of HgS nanoparticles.
  • National Institutes of Health. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. CrystEngComm, 16(8), 1547-1555.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization.
  • MDPI. (2021). Cocrystals Based on 4,4'-bipyridine: Influence of Crystal Packing on Melting Point. Crystals, 11(2), 187.
  • YouTube. (2023). Common Challenges in Crystallization Processes.
  • Google Patents. (2012). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (2013). How to grow single crystals by slow evaporation method?.
  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.

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Application Notes & Protocols: 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] This document provides a comprehensive guide for researchers on the potential applications of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine in oncology drug discovery. While specific biological data for this exact molecule is not yet extensively published, its structural motifs are present in numerous potent kinase inhibitors.[3][4] This guide, therefore, serves as a foundational blueprint for its investigation, detailing protocols for target validation, cellular characterization, and mechanistic studies. We will explore its potential as a scaffold for developing inhibitors of key oncogenic signaling pathways, with a focus on cyclin-dependent kinases (CDKs) and their role in cell cycle and transcription.

Introduction: The 2-Aminopyridine Scaffold in Oncology

The 2-aminopyridine core is a versatile pharmacophore that has been successfully incorporated into a multitude of clinical and preclinical drug candidates.[1] Its utility stems from its ability to form key hydrogen bond interactions with the hinge region of protein kinases, a critical binding motif for ATP-competitive inhibitors.[2] The pyridine nitrogen and the exocyclic amine act as both hydrogen bond donors and acceptors, anchoring the molecule in the active site. This fundamental interaction provides a robust starting point for developing potent and selective inhibitors.

Derivatives of this scaffold have shown significant promise against a variety of cancer types by targeting key kinases that drive tumorigenesis, such as CDK2, CDK8, JAK2, and LRRK2.[3][4][5][6] For instance, a novel 2-amino-pyridine derivative was identified as a potent and selective CDK8 inhibitor, demonstrating anti-proliferation effects in colon cancer cell lines by suppressing the WNT/β-catenin signaling pathway and inducing G1 cell cycle arrest.[3]

The subject of this guide, 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, possesses several key features that make it an attractive starting point for a drug discovery campaign:

  • The 2-Aminopyridine Core: Provides the essential kinase hinge-binding motif.

  • The 3-yl-methyl Pyridine Moiety: Offers a vector for exploring interactions within the solvent-exposed region of the kinase active site, which can be modified to enhance potency and selectivity.

  • The 5-Bromo Substituent: Serves as a valuable synthetic handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck), enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[7]

This document will outline the logical progression of experiments to evaluate the potential of this compound, from initial broad-spectrum kinase screening to detailed cellular and mechanistic analysis.

Postulated Mechanism of Action and Key Signaling Pathways

Based on the extensive literature on related 2-aminopyridine derivatives, the most probable mechanism of action for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is the inhibition of one or more protein kinases.[2][8] Many oncogenic signaling pathways are driven by aberrant kinase activity, making them prime targets for therapeutic intervention.

A particularly relevant pathway to investigate, given the precedent set by similar compounds, is the WNT/β-catenin signaling pathway , which is frequently dysregulated in colorectal cancer and other malignancies.[3][9] In this pathway, CDK8 acts as a transcriptional regulator. Inhibition of CDK8 can lead to the suppression of β-catenin-driven transcription, resulting in decreased expression of oncogenes like c-Myc and Cyclin D1.[3]

WNT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled Binds LRP LRP5/6 Frizzled->LRP Dest_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Dest_Complex Inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Accum β-catenin (Accumulates) Beta_Catenin->Beta_Catenin_Accum Stabilization Beta_Catenin_Nuc β-catenin Beta_Catenin_Accum->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds CDK8 CDK8/Mediator Complex TCF_LEF->CDK8 Recruits Target_Genes Target Genes (c-Myc, Cyclin D1) CDK8->Target_Genes Activates Transcription Compound 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine (Hypothesized Inhibitor) Compound->CDK8 Inhibits

Caption: Hypothesized inhibition of the WNT/β-catenin pathway by the test compound.

Experimental Workflows and Protocols

The following section details a logical, multi-stage approach to evaluating 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. This workflow is designed to be self-validating, where results from earlier, broader screens inform the design of more focused, mechanistic studies.

Experimental_Workflow A Stage 1: Initial Screening B Kinase Panel Screen (e.g., 400+ kinases) A->B C Broad Anti-proliferative Screen (e.g., NCI-60 Cell Line Panel) A->C E IC50 Determination in Relevant Cancer Cell Lines B->E Identified Hits C->E Sensitive Lines D Stage 2: Hit Validation & SAR D->E F Analog Synthesis via Suzuki Coupling at C5-Br D->F G Structure-Activity Relationship (SAR) Analysis E->G H Stage 3: Mechanistic Studies E->H F->G I Target Engagement Assay (e.g., CETSA, Kinobeads) H->I J Western Blot for Pathway Modulation H->J K Cell Cycle Analysis (Flow Cytometry) H->K L Apoptosis Assays (Annexin V / Caspase-Glo) H->L

Caption: A staged workflow for the evaluation of the test compound.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine against a panel of protein kinases.

Rationale: A broad kinase screen is the most efficient first step to identify potential targets. Commercial services offer panels of hundreds of kinases. This unbiased approach can reveal unexpected targets and provides an early assessment of selectivity, a critical parameter for minimizing off-target toxicity.

Methodology (Example using a generic luminescence-based assay like ADP-Glo™):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series of the compound in assay buffer (e.g., from 100 µM to 1 nM).

    • Prepare kinase, substrate, and ATP solutions at 2x the final desired concentration in assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2x kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the reaction by adding 2.5 µL of the 2x substrate/ATP mixture.

    • Incubate for 1 hour at the kinase's optimal temperature (typically 30°C or 37°C).

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description Example Value
Kinase Panel Commercially available (e.g., Eurofins, Promega)468 kinases
ATP Concentration At or near the Kₘ for each kinaseVaries
Compound Conc. Typically a single high concentration (e.g., 10 µM) for initial screening10 µM
Follow-up IC₅₀ determination for hits showing >50% inhibitionDose-response
Protocol 2: Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of the compound on various cancer cell lines.

Rationale: Demonstrating that the compound can inhibit the growth of cancer cells is a crucial step. The choice of cell lines should be guided by the results of the kinase screen. For example, if the compound inhibits CDK8, colorectal cancer cell lines with high WNT pathway activity (e.g., HCT-116, SW480) would be appropriate choices.[3]

Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating:

    • Seed cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2x serial dilution of the test compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control.

    • Incubate for 72 hours.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability relative to the vehicle control.

    • Plot viability versus compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Cell Line Cancer Type Rationale / Pathway Hypothetical GI₅₀ (µM)
HCT-116ColorectalHigh WNT/β-catenin activity0.5
MCF-7BreastEstrogen Receptor Positive2.1
A549LungKRAS mutant5.8
PC-3ProstateAndrogen Independent>10
Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To determine if the compound inhibits the intended signaling pathway in a cellular context.

Rationale: This protocol provides direct evidence of target engagement and mechanism of action. By measuring the phosphorylation status of downstream proteins, one can confirm that the observed anti-proliferative effects are due to the inhibition of the hypothesized pathway.

Methodology (Example for WNT/CDK8 Pathway):

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HCT-116) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at 1x, 5x, and 10x the GI₅₀ concentration for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies could include:

      • Phospho-STAT1 (a known CDK8 substrate)

      • Total STAT1

      • c-Myc

      • Cyclin D1

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to the loading control. Observe a dose-dependent decrease in the phosphorylation of the target substrate or the expression of downstream proteins.

Conclusion and Future Directions

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine represents a promising starting point for an oncology drug discovery program. Its 2-aminopyridine core is a well-validated kinase-directing group, and the bromine atom provides a versatile handle for rapid library synthesis and SAR exploration. The protocols outlined in this document provide a clear, logical, and robust framework for its initial characterization.

Successful execution of this workflow will enable researchers to:

  • Identify the primary kinase targets of the compound.

  • Confirm its anti-proliferative activity in relevant cancer models.

  • Elucidate its mechanism of action by demonstrating on-target pathway modulation.

Positive results would warrant further investigation, including lead optimization to improve potency and selectivity, evaluation of pharmacokinetic properties, and eventual testing in in vivo cancer models.

References

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]

  • A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. National Institutes of Health. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). ResearchGate. [https://www.researchgate.net/figure/Structure-of-our-previously-reported-anticancer-aminopyrimidine-derivative-RDS-3442-1a_fig1_376378411]([Link] anticancer-aminopyrimidine-derivative-RDS-3442-1a_fig1_376378411)

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. [Link]

  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. PubMed. [Link]

  • Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]

  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. SpringerLink. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]

  • Catalytic Asymmetric Alkylation Reactions for the Construction of Protected Ethylene-Amino and Propylene-Amino Motifs Attached to Quaternary Stereocentres. Sci-Hub. [Link]

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Troubleshooting & Optimization

Identification of side products in 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. Our focus is on the practical identification and mitigation of common side products encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, and what are the most common side products to anticipate?

The most prevalent and efficient method for synthesizing 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction typically involves the coupling of 2,5-dibromopyridine with 3-(aminomethyl)pyridine or, alternatively, 2-amino-5-bromopyridine with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine.

While this method is robust, several side products can arise depending on the specific substrates, catalyst system, and reaction conditions. The most common classes of impurities include:

  • Over-alkylated or Di-arylated Products: Formation of tertiary amines or double substitution products.

  • Homocoupled Products: Dimerization of the aryl bromide starting material.

  • Impurities from Starting Materials: Contaminants in the initial reagents carrying through the reaction.

  • Hydrolysis Products: Conversion of the bromo-substituent to a hydroxyl group, forming a pyridone.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalytic System 2,5-Dibromopyridine 2,5-Dibromopyridine Product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine 2,5-Dibromopyridine->Product + 3-(Aminomethyl)pyridine 3-(Aminomethyl)pyridine 3-(Aminomethyl)pyridine Pd Catalyst Pd Catalyst Ligand Ligand Base (e.g., NaOt-Bu) Base (e.g., NaOt-Bu) Catalytic System->Product Pd(0)/Base

Caption: Primary synthetic route via Buchwald-Hartwig amination.

Q2: During mass spectrometry analysis of my product, I've detected a significant peak at M+107 m/z. What is this impurity and how can I prevent it?

This observation strongly suggests the formation of an over-alkylated or di-arylated side product. The specific identity depends on your chosen starting materials.

  • Scenario A (Alkylation Route): If you are reacting 2-amino-5-bromopyridine with a 3-(halomethyl)pyridine, the secondary amine product is more nucleophilic than the starting primary amine and can react with a second molecule of the alkylating agent. This results in the formation of the tertiary amine, 5-bromo-N,N-bis(pyridin-3-ylmethyl)pyridin-2-amine. Partial amine alkylation can be challenging due to this enhanced nucleophilicity of the product.[2]

  • Scenario B (Buchwald-Hartwig Route): If you are reacting 2,5-dibromopyridine with 3-(aminomethyl)pyridine, the second bromine atom at the C2 position can also undergo amination, leading to N2,N5-bis(pyridin-3-ylmethyl)pyridine-2,5-diamine.

Identification: These side products are easily distinguishable from the desired product by their mass-to-charge ratio (m/z) in mass spectrometry.

CompoundMolecular FormulaExact Mass (Da)Isotopic Pattern (M, M+2)
Desired Product C₁₁H₁₁BrN₄278.0167~1:1
Over-alkylation Product (Scenario A) C₁₇H₁₇BrN₅370.0722~1:1
Di-arylation Product (Scenario B) C₁₇H₁₈N₆290.1593N/A (No Bromine)

Preventative Measures:

  • Stoichiometric Control: Use a slight excess (1.05-1.2 equivalents) of the amine component relative to the aryl bromide to favor the mono-substituted product.

  • Slow Addition: Add the limiting reagent (e.g., the alkylating agent in Scenario A or the dibromopyridine in Scenario B) slowly to the reaction mixture. This maintains a low concentration of the limiting reagent, minimizing the chance of double reaction with the product.

  • Temperature Management: Running the reaction at the lowest effective temperature can sometimes reduce the rate of the second substitution relative to the first.

Over-Alkylation_Side_Reaction Desired_Product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine (Secondary Amine) Side_Product 5-bromo-N,N-bis(pyridin-3-ylmethyl)pyridin-2-amine (Tertiary Amine) Desired_Product->Side_Product + Alkylating Agent Alkylating_Agent 3-(Halomethyl)pyridine

Caption: Formation of the over-alkylation side product.

Q3: My reaction is plagued by a high-molecular-weight impurity corresponding to a dimer of my aryl bromide starting material. How do I suppress this homocoupling?

This impurity is the result of a Glaser-type or palladium-catalyzed homocoupling of your bromopyridine starting material.[3][4] For example, if using 2,5-dibromopyridine, you may form 5,5'-dibromo-2,2'-bipyridine. This side reaction is particularly competitive with the desired cross-coupling amination, especially if the palladium catalyst is not efficiently managed within the catalytic cycle.

Identification:

  • LC-MS: Homocoupled products will have a mass corresponding to double the aryl portion of the starting material, minus two bromine atoms, but with two bromines still present. For 2,5-dibromopyridine, the homocoupled product (5,5'-dibromo-2,2'-bipyridine) would have an m/z of 311.88 (C₁₀H₆Br₂N₂), showing a characteristic M, M+2, M+4 isotopic pattern for two bromine atoms.

  • TLC: These products are often much less polar than the desired amine product.

Preventative Measures:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos are known to promote the reductive elimination step that forms the C-N bond, outcompeting the homocoupling pathway.[5]

  • Catalyst Pre-activation: Ensure the Pd(0) active species is generated efficiently. Using a stable Pd(II) precatalyst with an appropriate ligand can lead to a more controlled and efficient catalytic cycle.

  • Base Selection: The strength and nature of the base can influence the relative rates of competing reactions. Sodium tert-butoxide (NaOt-Bu) is commonly effective, but in some cases, a weaker base like Cs₂CO₃ may be beneficial, although it might require higher catalyst loadings.[5]

  • Temperature Control: Excessive temperatures can sometimes favor catalyst decomposition and undesired side reactions like homocoupling.

Q4: I have confirmed the presence of a dibrominated analog of my final product. What is the likely source?

The most probable source is an impurity in your starting material, specifically the presence of 2-amino-3,5-dibromopyridine in your 2-amino-5-bromopyridine supply.[6] The electrophilic bromination of 2-aminopyridine can often lead to the formation of this di-substituted byproduct, which is then carried through to the final coupling step.[6]

Identification: The dibrominated product, 3,5-dibromo-N-(pyridin-3-ylmethyl)pyridin-2-amine (C₁₁H₁₀Br₂N₄), will have a distinct isotopic signature in MS due to the two bromine atoms (M, M+2, M+4 pattern) and a mass of 355.9272 Da.

Preventative Measures:

  • Starting Material Purity Check: Before beginning the synthesis, analyze your 2-amino-5-bromopyridine by LC-MS or GC-MS to quantify the level of dibrominated impurity.

  • Recrystallization of Starting Material: If significant levels of 2-amino-3,5-dibromopyridine are detected, recrystallize the 2-amino-5-bromopyridine from a suitable solvent system (e.g., ethanol/water or toluene) to achieve higher purity.

  • Chromatographic Purification: While less ideal for large-scale work, flash column chromatography of the starting material can effectively remove the dibrominated impurity.

Q5: My reaction seems to stall, and I'm isolating a significant amount of a pyridone-containing compound. What is causing this hydrolysis?

The presence of a pyridone, such as 5-hydroxy-N-(pyridin-3-ylmethyl)pyridin-2-amine, indicates hydrolysis of the carbon-bromine bond. Aryl halides, particularly on electron-deficient rings like pyridine, can be susceptible to nucleophilic substitution by water or hydroxide ions, especially under basic conditions and at elevated temperatures.[7]

Identification: The hydrolyzed product (C₁₁H₁₂N₄O) has a monoisotopic mass of 216.1011 Da. The loss of the bromine isotopic pattern in the mass spectrum is a key indicator.

Preventative Measures:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly opened anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Base Selection and Handling: Use a non-hydroxide base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃). Ensure the base is stored under anhydrous conditions.

  • Temperature Control: Avoid unnecessarily high reaction temperatures. Run test reactions at lower temperatures to find the minimum required for efficient coupling. The hydrolysis reaction has a higher activation energy than the desired amination in many cases.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine via Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and reagent purity.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,5-dibromopyridine (1.0 eq), RuPhos Pd G3 precatalyst (0.02 eq), and RuPhos ligand (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (2.2 eq) followed by anhydrous toluene.

  • Amine Addition: Add 3-(aminomethyl)pyridine (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification A Add Reagents to Schlenk Flask B Establish Inert Atmosphere (Ar/N2) A->B C Add Base, Solvent, and Amine B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I Final_Product Pure Product I->Final_Product

Caption: General experimental workflow for synthesis and purification.

Protocol 2: LC-MS Method for Product and Impurity Identification
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Detection: UV at 254 nm and ESI+ mass spectrometry scanning from m/z 100-1000.

This method will typically elute the more polar hydrolysis product first, followed by the desired product, and then the less polar over-alkylated and homocoupled side products.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • PubChem. 5-Bromo-2-methylpyridin-3-amine. Available at: [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Available at: [Link]

  • Organic Letters. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Available at: [Link]

  • PubMed Central. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • PubMed. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Available at: [Link]

  • ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]

  • PubMed Central. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • Science.org. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available at: [Link]

  • ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Available at: [Link]

  • ResearchGate. Direct homocoupling of aryl halides catalyzed by palladium. Available at: [Link]

  • PubMed Central. Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. Available at: [Link]

  • PubChem. 2-Amino-5-bromopyridine. Available at: [Link]

  • Patsnap. Preparation method of 2-amino-5-bromopyridine. Available at: [Link]

  • PubMed Central. Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Available at: [Link]

  • MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available at: [Link]

  • ScienceDirect. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Available at: [Link]

  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Available at: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation with this compound. The following question-and-answer format provides in-depth technical guidance and practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine in aqueous buffers for my biological assays. What are its expected solubility properties?

A1: Understanding the Physicochemical Profile

Based on its chemical structure, 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is anticipated to be a crystalline solid with low intrinsic aqueous solubility. Structurally related compounds, such as N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, are noted to be crystalline solids soluble in polar organic solvents like DMSO and DMF, which suggests limited solubility in water.[1] The presence of two pyridine rings and a bromine atom contributes to its hydrophobicity and crystal lattice energy, making it challenging to dissolve in neutral aqueous solutions.

Compounds with similar pyridine and amine functionalities often exhibit poor water solubility, a common hurdle in drug discovery programs that can lead to poor pharmacokinetics.[2] Therefore, direct dissolution in standard phosphate-buffered saline (PBS) or other neutral aqueous media is expected to be minimal.

Q2: My initial attempts to dissolve the compound in common organic solvents for stock solution preparation have been inconsistent. Which solvents are recommended?

A2: Recommended Solvents for Stock Solutions

For creating concentrated stock solutions, it is advisable to use polar aprotic solvents.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro screening.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a good alternative for solubilizing a wide range of organic molecules.[1]

  • Methanol: Some related bromo-pyridine compounds show solubility in methanol.[3]

Key Considerations for Stock Solutions:

  • Purity: Ensure you are using high-purity, anhydrous solvents to prevent precipitation.

  • Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Protect from light if the compound is light-sensitive.

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to maintain the integrity of the compound in solution.

Q3: How can I improve the aqueous solubility of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine for my experiments?

A3: Strategies for Solubility Enhancement

Several methods can be employed to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your experiment (e.g., in vitro assay, animal study). Conventional techniques include pH adjustment, the use of co-solvents, salt formation, and the addition of solubilizing excipients like surfactants and cyclodextrins.[4][5][6]

Below is a workflow to guide your selection of a suitable solubilization strategy.

Solubility_Enhancement_Workflow Start Start: Poor Aqueous Solubility pH_Adjustment pH Adjustment Start->pH_Adjustment Ionizable groups present? Co_solvents Co-solvents pH_Adjustment->Co_solvents pH shift not tolerated? Final_Formulation Optimized Formulation pH_Adjustment->Final_Formulation Successful Salt_Formation Salt Formation Co_solvents->Salt_Formation Precipitation upon dilution? Co_solvents->Final_Formulation Successful Excipients Use of Excipients Salt_Formation->Excipients Salt form unstable or not feasible? Salt_Formation->Final_Formulation Successful Surfactants Surfactants Excipients->Surfactants Cyclodextrins Cyclodextrins Excipients->Cyclodextrins Surfactants->Final_Formulation Cyclodextrins->Final_Formulation

Caption: Decision workflow for selecting a solubility enhancement method.

Q4: Can I use pH adjustment to increase the solubility? If so, what is the protocol?

A4: pH-Dependent Solubility and Protocol

Yes, pH adjustment is a highly effective method for this compound. The presence of basic nitrogen atoms in the pyridine rings and the secondary amine allows for protonation in acidic conditions, forming more soluble salt species.[7][8][9] The Henderson-Hasselbalch equation provides a theoretical basis for this, although the actual solubility profile should be determined experimentally.[10]

Scientific Rationale: In its neutral form, the compound has low solubility. By lowering the pH, the amine groups become protonated (R-NH2+), leading to the formation of a more polar and, therefore, more water-soluble species.

Experimental Protocol: pH-Solubility Profile Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Compound Addition: Add an excess amount of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine to a fixed volume of each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile.

Troubleshooting:

  • Precipitation in Neutral Buffers: If you are diluting an acidic stock solution into a neutral buffer for an assay, you may observe precipitation. To mitigate this, consider lowering the pH of the final assay medium, if permissible for the experimental system.

Q5: What are co-solvents, and how can I use them to improve solubility?

A5: Co-solvency for Enhanced Solubilization

Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[11] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[12]

Mechanism of Action: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic molecules.

Experimental Protocol: Screening for an Effective Co-solvent System

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, PG, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare mixtures of the co-solvent with water or a suitable buffer at various concentrations (e.g., 10%, 20%, 30% v/v).

  • Solubility Measurement: Determine the solubility of the compound in each co-solvent mixture using the shake-flask method described in A4.

  • Data Analysis: Plot the solubility against the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Data Summary Table (Hypothetical):

Co-solvent (v/v %)EthanolPropylene GlycolPEG 400
0% (Buffer) 0.5 µg/mL0.5 µg/mL0.5 µg/mL
10% 15 µg/mL10 µg/mL25 µg/mL
20% 50 µg/mL35 µg/mL80 µg/mL
30% 120 µg/mL90 µg/mL200 µg/mL

Caution: High concentrations of co-solvents can sometimes be toxic to cells or interfere with biological assays. Always run appropriate vehicle controls. Precipitation can also occur upon dilution of the co-solvent system into a fully aqueous environment.[11]

Q6: Would forming a salt of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine be a viable strategy?

A6: Salt Formation for Improved Solubility and Dissolution

Salt formation is a very common and effective method for increasing the solubility and dissolution rate of basic drugs.[13][14] Since 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a basic compound, it can be reacted with an acid to form a salt. Approximately 50% of marketed small molecule drugs are administered as salts.[15]

Causality: The salt form of a drug is ionic and generally has higher aqueous solubility and a faster dissolution rate than the corresponding free base.[16]

Common Salt Formers for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Mesylate (methanesulfonic acid)

  • Maleate (maleic acid)

  • Tartrate (tartaric acid)

Workflow for Salt Screening:

Salt_Screening_Workflow Start Start: Free Base Select_Acids Select Counter-ion Acids Start->Select_Acids React React Free Base with Acid in Solution Select_Acids->React Isolate Isolate Solid Salt React->Isolate Characterize Characterize Salt Properties (Solubility, Stability, etc.) Isolate->Characterize Select_Best_Salt Select Optimal Salt Form Characterize->Select_Best_Salt

Caption: A streamlined workflow for salt screening and selection.

Q7: I've heard about using surfactants and cyclodextrins. How do they work, and are they suitable for this compound?

A7: Advanced Solubilization with Excipients

Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[17] Poorly soluble drugs can be encapsulated within the hydrophobic core, thereby increasing their apparent solubility in the aqueous medium.[18][19]

  • Examples: Polysorbate 80 (Tween® 80), Cremophor® EL.[17]

  • Application: Useful for both in vitro and in vivo formulations.

  • Considerations: The choice of surfactant and its concentration are critical, as they can impact biological systems.[20]

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin cavity.[22] This complex is more water-soluble than the drug alone.[23][24]

  • Examples: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD).[21]

  • Mechanism: The formation of the inclusion complex effectively shields the hydrophobic drug from the aqueous environment, enhancing its solubility.[21]

Protocol: Formulation with Cyclodextrins

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD).

  • Complexation: Add an excess of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture until equilibrium is reached.

  • Filtration: Filter the solution to remove any undissolved compound.

  • Analysis: The resulting clear solution contains the drug-cyclodextrin inclusion complex.

Q8: Could polymorphism be affecting my solubility measurements?

A8: The Impact of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[25] Different polymorphs of the same compound can have different physicochemical properties, including solubility and dissolution rate.[26] The most stable polymorphic form is generally the least soluble.

  • What to look for: Inconsistent solubility results from different batches of the compound could indicate the presence of different polymorphs.

  • Recommendation: If you suspect polymorphism, it is advisable to characterize the solid-state properties of your compound using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This will help ensure the consistency of your experimental results.[25]

References

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Available from: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available from: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(1), 104. Available from: [Link]

  • Avdeef, A. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Sansone, F., et al. (2018). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[3]pyrroles and non-ionic surfactants. RSC Advances, 8(3), 1335-1342. Available from: [Link]

  • Xie, B., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2755-2779. Available from: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Kruger, P., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. Available from: [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. Available from: [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76.
  • Itai, S., et al. (2016). The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. International Journal of Pharmaceutics, 515(1-2), 483-490. Available from: [Link]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
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  • Babu, P. S., & Ramu, A. (2010). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. International Journal of Pharmaceutical Sciences and Drug Research, 2(2), 121-125.
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  • Touro College. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

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Technical Support Center: Stability and Degradation of Halogenated Pyridinamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated pyridinamine compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the common degradation pathways of this important class of molecules. Understanding the stability of these compounds is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical products.

Introduction to Halogenated Pyridinamine Stability

Halogenated pyridinamines are a cornerstone in medicinal chemistry, valued for their role in modulating biological targets. The introduction of halogen atoms can significantly enhance pharmacological properties such as membrane permeability and metabolic stability.[1] However, these modifications also introduce unique chemical liabilities. Forced degradation studies are essential to understand a molecule's intrinsic stability and to develop robust analytical methods.[2][3] This guide will delve into the primary degradation pathways—hydrolysis, oxidation, photolysis, and metabolism—providing both mechanistic insights and practical experimental guidance.

Core Degradation Pathways and Mechanisms

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals in aqueous environments, with the rate being highly dependent on pH.[4] For halogenated pyridinamines, while the pyridine ring itself is relatively stable, the presence of both an amino group and a halogen can influence susceptibility to hydrolysis. The process typically involves nucleophilic attack by water or hydroxide ions.

Causality of Experimental Choices: Hydrolytic stability is assessed across a range of pH values (typically pH 1 to 9) to simulate conditions the drug might encounter in physiological environments (e.g., the stomach) or during formulation.[5] The use of acidic, neutral, and basic conditions helps to identify the pH at which the compound is most stable and to characterize the degradation products formed under different catalytic conditions.

Anticipated Degradation Products: While specific data for simple halogenated pyridinamines is limited, a plausible pathway involves the displacement of the halogen atom by a hydroxyl group, forming a hydroxypyridinamine. The rate of this reaction would be influenced by the nature of the halogen (I > Br > Cl > F) and the position on the pyridine ring.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in excipients.[6] The amino group and the electron-rich pyridine ring are potential sites for oxidation.

Causality of Experimental Choices: Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies as it mimics potential oxidative stress conditions.[6] The concentration and temperature are chosen to achieve a target degradation of 5-20%, which is sufficient to identify major degradants without causing excessive secondary degradation.[2]

Anticipated Degradation Products: A primary site of oxidation for pyridinamine compounds is the pyridine nitrogen, leading to the formation of N-oxides.[7] This has been observed in the metabolism of 3-fluoro-4-aminopyridine, where the corresponding N-oxide was identified as a metabolite.[8] Additionally, oxidation of the amino group or hydroxylation of the pyridine ring can occur. Evidence from related compounds suggests that oxidative conditions can induce the formation of various degradation products.[1][9]

Photolytic Degradation

Exposure to light, particularly in the UV range, can provide the energy to induce photochemical reactions, leading to degradation. The extent of photolytic degradation depends on the light intensity and the absorbance spectrum of the compound.[5]

Causality of Experimental Choices: Photostability testing is a regulatory requirement and is typically conducted according to ICH Q1B guidelines, which specify exposure to a combination of visible and UV light.[5] This ensures that the stability of the compound is evaluated under standardized and relevant conditions.

Anticipated Degradation Products: For halogenated aromatic compounds, a common photolytic pathway is the homolytic cleavage of the carbon-halogen bond, which can lead to the formation of radical species and subsequent reactions. In the case of 2-chloropyridine, photolysis can lead to the formation of toxic intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid.[10] While the amino group will influence the reactivity, similar ring-opening or modification pathways are plausible for halogenated pyridinamines.

Metabolic Degradation

In a biological system, halogenated pyridinamines are subject to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[8] Understanding these metabolic pathways is crucial for predicting the pharmacokinetic profile and potential for drug-drug interactions.

Identified Metabolic Pathway for 3-Fluoro-4-Aminopyridine: A study on the metabolism of [18F]3-fluoro-4-aminopyridine ([18F]3F4AP) identified two primary metabolites: 5-hydroxy-3-fluoro-4-aminopyridine and 3-fluoro-4-aminopyridine N-oxide.[8] The formation of these metabolites is attributed to the action of the cytochrome P450 enzyme CYP2E1.[8] This provides a clear example of the metabolic fate of a halogenated pyridinamine.

Microbial Degradation Pathway for a Related Compound: Research on the microbial degradation of 2-chloro-4-aminophenol, a structurally related compound, by Arthrobacter sp. revealed a pathway initiated by deaminase, converting it to chlorohydroquinone, followed by dehalogenation to hydroquinone, and subsequent ring cleavage.[11][12] This highlights potential environmental degradation pathways.

Troubleshooting Guides and FAQs

This section is designed to provide practical solutions to common issues encountered during the stability testing of halogenated pyridinamine compounds.

Q1: My compound is degrading rapidly in my aqueous formulation, even at neutral pH. What could be the cause and how can I fix it?

A: Rapid degradation at neutral pH could be due to several factors:

  • Oxidation: Trace metal ions in your buffer components or from your container can catalyze oxidation.

    • Troubleshooting: Try preparing your formulation with high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester metal ions. Purging your solution and the headspace of the container with an inert gas like nitrogen or argon can also minimize oxidation.

  • Photodegradation: If your formulation is exposed to light, this could be the cause.

    • Troubleshooting: Prepare and store your formulation in amber vials or protect it from light using aluminum foil.[13]

  • Excipient Interaction: An excipient in your formulation may be reacting with your compound.

    • Troubleshooting: Conduct a compatibility study by preparing binary mixtures of your active pharmaceutical ingredient (API) with each excipient and analyzing for degradation.

Q2: I am seeing unexpected peaks in my HPLC chromatogram during a forced degradation study. How can I determine if they are degradants or artifacts?

A: It is crucial to distinguish between true degradation products and analytical artifacts.

  • Troubleshooting Steps:

    • Analyze a placebo sample: Prepare a sample containing all components of your formulation except the API and subject it to the same stress conditions. Any peaks that appear are likely related to the excipients.

    • Analyze the mobile phase: Inject a blank (your mobile phase) to ensure no peaks are eluting from the solvent itself.

    • Check for in-loop degradation: Some compounds can degrade in the autosampler loop, especially if the mobile phase is used as the sample diluent and has a different pH.[14] You can investigate this by comparing a direct injection to one where the sample sits in the loop for an extended period.

    • Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. Degradation products often have a similar, but not identical, chromophore to the parent compound, resulting in a similar but shifted UV spectrum.

Q3: My oxidative degradation study with hydrogen peroxide is not reproducible. What factors should I control more carefully?

A: Reproducibility issues in oxidative studies often stem from the reactivity of hydrogen peroxide and the complexity of the reaction.

  • Causality and Troubleshooting:

    • Temperature Control: Oxidation reactions are sensitive to temperature. Ensure your reaction vessel is maintained at a constant and uniform temperature.

    • Purity of H₂O₂: Use a fresh, high-quality stock of hydrogen peroxide, as it can decompose over time.

    • Mixing: Ensure thorough and consistent mixing of the reaction solution.

    • Light: Perform the experiment in the dark, as light can catalyze the decomposition of hydrogen peroxide.

    • Metal Contamination: As mentioned before, trace metals can catalyze peroxide decomposition and the oxidation of your compound. Use high-purity solvents and glassware.

Q4: I'm having trouble developing a stability-indicating HPLC method. My degradation products are co-eluting with the parent peak.

A: Achieving separation between the parent compound and its degradation products is the primary goal of a stability-indicating method.

  • Troubleshooting HPLC Method Development:

    • Adjust Mobile Phase Strength: If peaks are co-eluting, try decreasing the percentage of the organic solvent in your mobile phase to increase retention and potentially improve resolution.

    • Change Mobile Phase pH: The ionization state of your halogenated pyridinamine and its degradants can be altered by changing the pH of the mobile phase. This can significantly impact their retention times on a reverse-phase column. Experiment with a pH range around the pKa of your compound.

    • Try a Different Column: If adjusting the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18) to exploit different separation mechanisms.

    • Gradient Elution: If you have degradants with a wide range of polarities, a gradient elution method (where the mobile phase composition changes over time) is often more effective than an isocratic method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a halogenated pyridinamine compound. The goal is to achieve 5-20% degradation to identify the most relevant degradation products.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the halogenated pyridinamine API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Store the solid API in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of the API (100 µg/mL in a suitable solvent) and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method.

  • The use of LC-MS is highly recommended for the identification and characterization of unknown degradation products.[15][16]

Data Presentation

Table 1: Summary of Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 M - 1 M HClRoom Temp - 80°C2 - 48 hours5 - 20%
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp - 80°C2 - 48 hours5 - 20%
Oxidation3% - 30% H₂O₂Room Temperature2 - 24 hours5 - 20%
Thermal (Solid)Dry Heat>60°C24 - 72 hours5 - 20%
PhotolyticICH Q1B Option 2AmbientAs per guideline5 - 20%

Visualizations

Metabolic_Pathway_of_3_Fluoro_4_Aminopyridine parent 3-Fluoro-4-Aminopyridine enzyme CYP2E1 parent->enzyme metabolite1 5-Hydroxy-3-Fluoro-4-Aminopyridine metabolite2 3-Fluoro-4-Aminopyridine N-Oxide enzyme->metabolite1 Hydroxylation enzyme->metabolite2 N-Oxidation Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Analysis Photo Photolysis (ICH Q1B) Photo->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis API Halogenated Pyridinamine (Stock Solution & Solid) API->Acid API->Base API->Oxidation API->Photo API->Thermal Characterization Identify & Characterize Degradation Products Analysis->Characterization Pathway Elucidate Degradation Pathways Characterization->Pathway

Caption: General workflow for forced degradation studies.

References

  • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. PubChem. (n.d.). Retrieved from [Link]

  • DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. (2021).
  • Arora, P. K., & Jain, R. K. (2012). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG.
  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. (2003). Retrieved from [Link]

  • Lambropoulou, D. A., & Albanis, T. A. (2003).
  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. (2011). Beilstein Journals.
  • A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II)
  • 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681. PubChem. (n.d.). Retrieved from [Link]

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  • Sahu, A., et al. (2016). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron. (2020).
  • A novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. (2014). PeerJ.
  • Fluorescent Properties Study of 2-AminoPyridine Deriv
  • Shaffer, T. M., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience.
  • Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians. (2023). MDPI.
  • Rochani, A. K., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Jefferson Digital Commons.
  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
  • Proposed pathway of 4-aminopyridine degradation by the enrichment... (n.d.).
  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-St
  • Uges, D. R., et al. (1982). 4-Aminopyridine kinetics. PubMed.
  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Arom
  • Preparation method of 2-amino-5-bromopyridine. (2018).
  • Harmon, P. A., & Boccardi, G. (2011). Oxidative susceptibility testing.
  • Banks, J. F. (2001). Metabolism of fluorine-containing drugs. Semantic Scholar.
  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023).
  • Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaric
  • Alsante, K. M., et al. (2014). Forced Degradation Studies. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-106). Springer.
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  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics.
  • Widely Used Insecticide in Food Production Triggers Neurological Effects Linked to Parkinson's Disease. (2024). Beyond Pesticides Daily News Blog.
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Technical Support Center: Scale-Up Production of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the scale-up production of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important pharmaceutical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental design and execution.

Section 1: Synthetic Route Selection and Optimization

The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine on a larger scale is most commonly approached via two primary synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination. The choice between these routes will depend on factors such as raw material availability and cost, process safety, and the impurity profile of the final product.

Diagram 1: Synthetic Pathways

cluster_RA Reductive Amination cluster_BH Buchwald-Hartwig Amination RA_start1 5-bromo-2-aminopyridine RA_imine Imine Intermediate RA_start1->RA_imine RA_start2 3-pyridinecarboxaldehyde RA_start2->RA_imine RA_product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine RA_imine->RA_product Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd) BH_start1 5-bromo-2-aminopyridine BH_product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine BH_start1->BH_product BH_start2 3-(aminomethyl)pyridine BH_start2->BH_product BH_catalyst Pd Catalyst Ligand, Base

Caption: Overview of the two primary synthetic routes to the target molecule.

Section 2: Troubleshooting Guide: Reductive Amination Route

Reductive amination is a robust and often preferred method for its operational simplicity. However, several challenges can arise during scale-up.

Q1: My reaction is sluggish or incomplete, and I observe a significant amount of unreacted starting materials. What are the likely causes and solutions?

Answer:

Incomplete conversion in a reductive amination is a common issue that can often be traced back to inefficient imine formation or suboptimal reduction conditions.

  • Causality: The formation of the imine intermediate is a reversible equilibrium reaction. The presence of water, a byproduct of this reaction, can inhibit the forward reaction. On a larger scale, localized concentration gradients and inefficient mixing can exacerbate this issue. Furthermore, the choice of reducing agent and the reaction pH are critical for the subsequent irreversible reduction of the imine.

  • Troubleshooting Steps:

    • Water Removal:

      • Azeotropic Distillation: If the reaction solvent forms an azeotrope with water (e.g., toluene, heptane), consider using a Dean-Stark apparatus to remove water as it is formed.

      • Drying Agents: The use of molecular sieves (3Å or 4Å) can effectively sequester water. Ensure the sieves are properly activated and used in a sufficient quantity (typically 10-20% w/w of the limiting reagent).

    • pH Optimization:

      • Imine formation is typically acid-catalyzed. A mildly acidic environment (pH 4-5) is optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile.[1]

      • Introduce a catalytic amount of a weak acid, such as acetic acid.

      • Caution: If the pH is too low, the amine starting material will be fully protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1]

    • Choice of Reducing Agent:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for scale-up as it is mild, tolerant of slightly acidic conditions, and does not readily reduce the aldehyde starting material.[2]

      • Sodium Borohydride (NaBH₄): This is a more potent reducing agent and can reduce the aldehyde if added prematurely. If using NaBH₄, it is crucial to allow sufficient time for imine formation before its addition.[1]

      • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a greener and often more cost-effective option for large-scale production.[3] However, this requires specialized high-pressure equipment and careful handling of the pyrophoric catalyst.

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentProsConsScale-Up Considerations
NaBH(OAc)₃ Mild, selective for imines, one-pot procedure.[2]Higher cost, generates acetic acid waste.Good choice for high-value products where selectivity is key.
NaBH₄ Lower cost, readily available.Can reduce the aldehyde; requires careful addition timing.[1]Requires careful process control to avoid side reactions.
H₂/Pd/C Green, low cost, high atom economy.[3]Requires specialized equipment, catalyst can be pyrophoric.Ideal for dedicated large-scale manufacturing with appropriate infrastructure.
Pyridine-Borane Mild and effective alternative to cyanoborohydride-based reagents.Potential for borane-related side reactions and off-gassing.Offers a good balance of reactivity and safety for pilot-scale work.
Q2: I am observing a significant amount of a higher molecular weight impurity. What could it be and how can I prevent its formation?

Answer:

This is likely the tertiary amine byproduct, formed from the reaction of the desired secondary amine product with another molecule of the aldehyde and subsequent reduction.

  • Causality: The product, 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, is a secondary amine and is therefore nucleophilic. It can compete with the starting 5-bromo-2-aminopyridine for reaction with 3-pyridinecarboxaldehyde. This is more prevalent if there is a localized excess of the aldehyde.

  • Prevention Strategies:

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine starting material (5-bromo-2-aminopyridine) to ensure the aldehyde is the limiting reagent.

    • Controlled Addition: Add the aldehyde slowly to the reaction mixture containing the amine. This maintains a low concentration of the aldehyde throughout the reaction, favoring the formation of the primary imine.

    • Reaction Monitoring: Closely monitor the reaction progress by HPLC to minimize the reaction time after the complete consumption of the starting amine, which can reduce the opportunity for over-alkylation.

Diagram 2: Formation of Tertiary Amine Impurity

product Product (Secondary Amine) tertiary_imine Tertiary Iminium Ion product->tertiary_imine aldehyde 3-pyridinecarboxaldehyde aldehyde->tertiary_imine tertiary_amine Tertiary Amine Impurity tertiary_imine->tertiary_amine Reduction

Caption: Pathway for the formation of the tertiary amine impurity.

Section 3: Troubleshooting Guide: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination offers a direct coupling of the two pyridine rings but introduces challenges related to the catalyst system.

Q1: The reaction yield is low, and I see significant amounts of starting materials and/or de-brominated starting material. What are the key parameters to optimize?

Answer:

Low yields in Buchwald-Hartwig couplings are typically due to an inefficient catalytic cycle. The choice of ligand, base, and solvent are all critical for success.

  • Causality: The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by the base to form the palladium-amido complex, and finally, reductive elimination to form the product and regenerate the catalyst. A failure in any of these steps will stall the reaction. De-bromination is a common side reaction, often promoted by certain ligands or bases.

  • Optimization Strategies:

    • Ligand Selection:

      • Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.

      • Commonly used ligands for this type of transformation include XPhos, SPhos, and RuPhos. A screening of different ligands is often necessary to find the optimal one for this specific substrate combination.

    • Base Selection:

      • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄).

      • The solubility and strength of the base can significantly impact the reaction rate and side-product formation.

    • Solvent Choice:

      • Aprotic polar solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the reactants, base, and catalytic species, thereby influencing the reaction rate.

Q2: How can I effectively remove the residual palladium catalyst from my final product to meet regulatory requirements (typically <10 ppm for APIs)?

Answer:

Palladium removal is a critical challenge in processes utilizing this catalyst.[4] A multi-pronged approach is often necessary.

  • Causality: The final product, a di-pyridyl amine, is an excellent ligand for palladium. This strong coordination can make it difficult to remove the metal through simple physical processes like crystallization.

  • Palladium Removal Techniques:

    • Crystallization: While often insufficient on its own, crystallization can significantly reduce palladium levels.[5] Screening different solvent systems is crucial.

    • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can effectively adsorb palladium. The grade of carbon and the treatment conditions (temperature, time) need to be optimized.

    • Metal Scavengers:

      • Thiol-based scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are silica-bound reagents that selectively bind to palladium. The crude product solution is passed through a bed of the scavenger or stirred with it.

      • Other scavengers include trimercaptotriazine (TMT) and N-acetylcysteine.[6]

    • Extraction: Aqueous washes with solutions of reagents that can complex with palladium, such as thiourea or cysteine, can help extract the metal into the aqueous phase.

Table 2: Overview of Palladium Removal Strategies
MethodProsConsScale-Up Considerations
Crystallization Integrates into the purification process.Often insufficient on its own; can trap metals.[7]Solvent selection is critical; may require multiple recrystallizations.
Activated Carbon Relatively low cost, effective for many Pd species.Can lead to product loss due to adsorption; fine particles can be difficult to filter.Requires careful selection of carbon grade and robust filtration setup.
Metal Scavengers High selectivity and efficiency.[6]Higher cost of reagents.Can be used in a flow setup for continuous processing.
Aqueous Extraction Can be integrated into the work-up.May require multiple extractions; introduces aqueous waste streams.pH and complexing agent concentration need to be optimized.

Section 4: Purification and Isolation

Q1: I'm struggling with the purification of the final product. It is a polar, basic compound, and I'm having difficulty with both crystallization and chromatography.

Answer:

The purification of polar, basic compounds like 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine can indeed be challenging.

  • Crystallization Troubleshooting:

    • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to supersaturation or the presence of impurities that inhibit crystal lattice formation.[8]

      • Solution: Try adding the anti-solvent more slowly, at a higher temperature, or use a different solvent/anti-solvent system. Seeding with a small crystal of pure product can also induce crystallization.

    • Salt Formation: Consider crystallizing the product as a salt (e.g., hydrochloride or maleate salt). Salts often have better-defined crystal structures and different solubility profiles than the free base, which can facilitate purification and handling of the final product.

  • Chromatography Troubleshooting:

    • Streaking on Silica Gel: The basic nitrogen atoms in the molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking.[8]

      • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to saturate the acidic sites on the silica.

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): This can be a good alternative to silica for the purification of basic compounds.

      • Reversed-Phase Chromatography (C18): This is often a better choice for polar compounds. A mobile phase of water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid can provide good separation.[8]

Section 5: FAQs - Frequently Asked Questions

Q: What are the key starting materials and their potential critical impurities?

A:

  • 5-bromo-2-aminopyridine: A common impurity is 2-amino-3,5-dibromopyridine, which can arise during the bromination of 2-aminopyridine.[5] This impurity can lead to the formation of a di-brominated analog of the final product.

  • 3-pyridinecarboxaldehyde: This can oxidize to 3-nicotinic acid upon prolonged exposure to air. The presence of this acidic impurity can interfere with the reaction, particularly with the pH-sensitive imine formation.

Q: What analytical methods are recommended for in-process control and final product analysis?

A:

  • HPLC: High-Performance Liquid Chromatography is the workhorse analytical technique. A reversed-phase method (e.g., C18 column) with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium formate) is typically suitable for monitoring reaction progress, identifying impurities, and for the final purity assay.[9]

  • TLC: Thin-Layer Chromatography is a quick and useful tool for qualitative monitoring of the reaction progress on the bench.

  • NMR: Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation of the final product and for identifying unknown impurities.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this is a powerful tool for identifying the molecular weights of impurities.

Q: What are the main safety considerations for the scale-up of this process?

A:

  • Starting Materials: Both 5-bromo-2-aminopyridine and 3-pyridinecarboxaldehyde are irritants and should be handled with appropriate personal protective equipment (PPE).

  • Reagents: Sodium borohydride and its derivatives can release hydrogen gas upon contact with acid or water, so adequate ventilation and control of ignition sources are necessary.

  • Catalysts: Palladium on carbon can be pyrophoric, especially when dry. It should be handled under a nitrogen atmosphere and wetted with a solvent before being exposed to air.

  • Thermal Stability: It is crucial to determine the thermal stability of the starting materials, intermediates, and the final product using techniques like Differential Scanning Calorimetry (DSC) to identify any potential exothermic decomposition events and to establish safe operating temperature limits.

Section 6: Experimental Protocols

Protocol 1: Reductive Amination
  • To a stirred solution of 5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add 3-pyridinecarboxaldehyde (1.05 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Salt Crystallization
  • Dissolve the crude 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine in a suitable solvent (e.g., isopropanol or acetone).

  • Slowly add a solution of HCl in isopropanol (or another suitable acid) dropwise with stirring.

  • Continue stirring until a precipitate forms. The mixture can be cooled to promote further precipitation.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the hydrochloride salt of the product.

  • The free base can be regenerated by partitioning the salt between an aqueous base (e.g., NaOH or Na₂CO₃) and an organic solvent (e.g., ethyl acetate or dichloromethane).

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Pelletier, J. C., & Kincaid, S. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(46), 8647-8650.
  • den Hertog, H. J., & Jouwersma, C. (1953). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-133.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 8(3), 455-468.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists (2nd ed.). Academic Press.
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • IOSR Journal. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Mićović, I. V., Ivanović, M. D., Roglić, G. M., Kiricojević, V. D., & Popović, J. B. (1996). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, 265-269.
  • RSC Publishing. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. [Link]

  • PubMed. (2007). Crystal Modification of Dipyridamole Using Different Solvents and Crystallization Conditions. [Link]

  • ResearchGate. (2022). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyyridinamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted pyridinamine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in distinguishing and characterizing these closely related compounds. Pyridinamines are a critical structural motif in medicinal chemistry, and unambiguous identification of isomers is paramount for structure-activity relationship (SAR) studies and regulatory submissions.

This resource provides in-depth, experience-driven answers to common and complex questions, moving beyond simple procedural steps to explain the underlying principles that govern spectral interpretation.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Why are the 1H NMR spectra of my pyridinamine isomers so similar and difficult to assign?

The challenge in differentiating substituted pyridinamine isomers arises from the subtle electronic effects that substituents impart on the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density and, consequently, the chemical shifts of the ring protons.[1] When an amino group and another substituent are present, their positions relative to each other and to the ring nitrogen lead to overlapping chemical shift regions for the aromatic protons. This often results in complex, second-order coupling patterns that are difficult to interpret from a simple 1D 1H NMR spectrum alone.[2][3]

What are the expected chemical shift ranges for protons on a substituted pyridinamine ring?

While specific chemical shifts are highly dependent on the nature and position of other substituents and the solvent used, some general trends can be observed.

  • Protons ortho to the ring nitrogen (H2/H6) are typically the most deshielded and appear furthest downfield, often in the range of 8.0-8.5 ppm. This is due to the strong electron-withdrawing inductive effect of the nitrogen atom.[3]

  • Protons para to the ring nitrogen (H4) are also significantly deshielded, with typical shifts around 7.5-8.0 ppm.

  • Protons meta to the ring nitrogen (H3/H5) are generally the most shielded of the ring protons, appearing more upfield in the range of 6.5-7.5 ppm.

The amino group is an electron-donating group, which will cause an upfield shift (to the right) for the protons on the ring, particularly those ortho and para to its position. The interplay between the electron-withdrawing nitrogen and the electron-donating amino group, along with the effects of any other substituents, dictates the final chemical shifts.

Table 1: Typical 1H Chemical Shift Ranges (ppm) for Pyridine Protons

PositionTypical Range (ppm)Influencing Factors
H-2, H-6 (ortho)8.0 - 8.5Strongly deshielded by adjacent nitrogen.
H-4 (para)7.5 - 8.0Deshielded by nitrogen.
H-3, H-5 (meta)6.5 - 7.5Relatively shielded compared to other positions.

Note: These are approximate ranges and can vary significantly with substitution.

How do I use coupling constants to differentiate between ortho, meta, and para isomers?

Proton-proton coupling constants (J-values) are invaluable for determining the substitution pattern on the pyridine ring. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled protons.

  • 3J (ortho coupling): Coupling between adjacent protons (three bonds apart) is the largest, typically in the range of 4.0-8.0 Hz.[4]

  • 4J (meta coupling): Coupling between protons separated by four bonds is smaller, usually between 1.0-3.0 Hz.[5]

  • 5J (para coupling): Coupling across five bonds is the smallest and often not resolved, typically less than 1.0 Hz.

By carefully analyzing the splitting patterns and measuring the J-values, you can piece together the connectivity of the protons on the ring and thus deduce the substitution pattern. For example, a proton with a large coupling constant (~8 Hz) and a small coupling constant (~2 Hz) is likely situated next to one proton (ortho) and meta to another.

Table 2: Typical Proton-Proton Coupling Constants (Hz) in Pyridine Rings

Coupling TypeNumber of BondsTypical Range (Hz)
Ortho (3J)34.0 - 8.0
Meta (4J)41.0 - 3.0
Para (5J)5< 1.0
My signals are broad and poorly resolved. What could be the cause?

Broad signals in the NMR spectrum of pyridinamines can be attributed to several factors:

  • Quadrupolar Broadening: The nitrogen-14 nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to rapid relaxation and broadening of adjacent proton signals, particularly the protons at the 2 and 6 positions.[6] Decoupling the 14N nucleus can sometimes sharpen these signals.

  • Chemical Exchange: The protons on the amino group (-NH2) can undergo chemical exchange with residual water or other labile protons in the solvent. This exchange can be pH and temperature-dependent. The rate of this exchange can also affect the line shape of the N-H protons and, in some cases, the adjacent ring protons.

  • Intermediate Rate of Conformational Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, this can lead to signal broadening. This is often temperature-dependent, so acquiring spectra at different temperatures can help to either sharpen the signals (at fast or slow exchange limits) or confirm that this is the cause.

Troubleshooting Guides

My 1D 1H NMR is insufficient for unambiguous assignment. What's the next step?

When the 1D 1H NMR spectrum is too complex due to signal overlap and second-order effects, the most logical and powerful next step is to perform a 2D COSY (Correlation Spectroscopy) experiment.

Causality: A COSY experiment reveals which protons are spin-spin coupled to each other. This is visualized as cross-peaks in the 2D spectrum, which connect the signals of coupled protons. By tracing the correlations, you can establish the connectivity of the proton spin systems on the pyridine ring, even when the 1D spectrum is not first-order. For instance, you can walk your way around the ring by identifying a proton and then finding its ortho neighbor through a COSY cross-peak.

Caption: Workflow for resolving overlapping 1H NMR signals.

How can I definitively assign quaternary carbons and the point of substitution on the pyridine ring?

The definitive assignment of quaternary carbons and the positions of substituents is best achieved using a combination of HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.[2]

  • HSQC: This experiment identifies which protons are directly attached to which carbons (one-bond 1H-13C correlations).[7][8] Quaternary carbons will not show a peak in the HSQC spectrum because they have no attached protons.

  • HMBC: This is the key experiment for this problem. It reveals correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems).[8] By observing the long-range correlations from a known proton to a quaternary carbon, you can pinpoint its location in the structure. For example, the proton at the 6-position will show an HMBC correlation to the carbon at the 2-position and the carbon at the 4-position.

Self-Validation: The combination of these two experiments provides a self-validating system. HSQC confirms the direct attachments, and HMBC builds the carbon skeleton by connecting the protonated carbons to the non-protonated (quaternary) carbons.

I have two isomers with very similar 1H and 13C chemical shifts. How can I distinguish them?

When chemical shifts and coupling constants are insufficient to differentiate between two very similar isomers, the Nuclear Overhauser Effect (NOE) is the most powerful tool. The NOE is a through-space phenomenon, not through-bond, and it can detect protons that are close to each other in space, typically within 5 Å.

Experimental Choice: A 1D NOE difference experiment or a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed. In a 1D NOE experiment, you selectively irradiate a specific proton signal and observe which other proton signals show an enhancement. This enhancement indicates spatial proximity.

Example: Consider differentiating between a 2-amino-3-methylpyridine and a 2-amino-5-methylpyridine.

  • In the 3-methyl isomer, irradiating the methyl protons should show an NOE to the H4 proton.

  • In the 5-methyl isomer, irradiating the methyl protons should show an NOE to the H4 and H6 protons.

G cluster_0 2-amino-3-methylpyridine cluster_1 2-amino-5-methylpyridine a Irradiate CH3 b Observe NOE to H4 a->b c Irradiate CH3 d Observe NOE to H4 & H6 c->d

Caption: Differentiating isomers using NOE.

Computational predictions don't match my experimental data. What should I do?

Discrepancies between computationally predicted and experimental NMR spectra are common and can arise from several sources.

Troubleshooting Steps:

  • Verify the Structure: The most obvious reason for a mismatch is an incorrect structural assignment. Use the 2D NMR techniques described above to rigorously confirm your proposed structure.

  • Solvent Effects: NMR chemical shifts can be highly sensitive to the solvent used. Ensure that your computational model includes a solvent model (e.g., PCM - Polarizable Continuum Model) that matches your experimental conditions.[9]

  • Conformational Averaging: Many molecules, especially those with flexible side chains, exist as an equilibrium of multiple conformers in solution. Computational predictions are often performed on a single, lowest-energy conformer. For accurate predictions, it is necessary to perform a conformational search, calculate the NMR parameters for each significant conformer, and then compute a Boltzmann-weighted average of the chemical shifts.[10]

  • Level of Theory and Basis Set: The accuracy of DFT-based NMR predictions is dependent on the functional and basis set used. While there is no single "best" method for all molecules, methods like B3LYP or mPW1PW91 with a basis set like 6-31G(d,p) or larger often provide a good balance of accuracy and computational cost.[9][11]

  • Systematic Errors: There can be systematic errors in computational predictions. It is sometimes helpful to calculate the spectra for a known, related compound and determine a scaling factor or a linear regression that can be applied to the predictions for your unknown compound.

Experimental Protocols

Protocol 1: 2D COSY for Proton-Proton Correlation

Objective: To identify J-coupled protons and establish proton-proton connectivity.

Methodology:

  • Sample Preparation: Prepare the sample in a deuterated solvent at a concentration that provides good signal-to-noise in a standard 1D 1H experiment.

  • Acquisition:

    • Load a standard COSY pulse sequence (e.g., cosygpppqf on Bruker instruments).

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-8) per increment to achieve adequate signal-to-noise.

    • Use a sufficient number of increments in the F1 dimension (e.g., 256-512) for good resolution.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

  • Analysis:

    • The 1D 1H spectrum appears on the diagonal.

    • Off-diagonal cross-peaks indicate coupling between the two protons at the corresponding chemical shifts on the F1 and F2 axes.

Protocol 2: 2D HSQC for One-Bond Proton-Carbon Correlation

Objective: To identify which protons are directly attached to which carbons.[12]

Methodology:

  • Sample Preparation: Same as for COSY.

  • Acquisition:

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker for an edited HSQC which distinguishes CH/CH3 from CH2 groups).

    • Set the F2 (1H) spectral width as in the 1D proton spectrum.

    • Set the F1 (13C) spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • The pulse sequence is optimized for a one-bond JCH coupling of ~145 Hz, which is a good starting point for aromatic systems.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

  • Analysis:

    • Each cross-peak correlates a proton signal (F2 axis) with the carbon signal to which it is directly attached (F1 axis).

    • In an edited HSQC, CH and CH3 peaks will have a different phase (e.g., positive, red) than CH2 peaks (e.g., negative, blue).

Protocol 3: 2D HMBC for Long-Range Proton-Carbon Correlation

Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.

Methodology:

  • Sample Preparation: Same as for COSY.

  • Acquisition:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).

    • Set the F2 and F1 spectral widths as in the HSQC experiment.

    • The key parameter is the long-range coupling delay, which is optimized for a specific J-coupling value. A typical value for aromatic systems is 8-10 Hz.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum (usually magnitude mode is sufficient).

  • Analysis:

    • Cross-peaks connect protons (F2 axis) to carbons (F1 axis) that are 2-3 bonds away.

    • Correlations from known protons to carbons that do not appear in the HSQC spectrum are indicative of quaternary carbons.

Protocol 4: 1D NOE for Through-Space Correlation

Objective: To identify protons that are in close spatial proximity, aiding in the differentiation of stereoisomers and positional isomers.

Methodology:

  • Sample Preparation: The sample must be free of dissolved oxygen, which is paramagnetic and can quench the NOE effect. Degas the sample by bubbling an inert gas (e.g., argon) through it for several minutes.

  • Acquisition:

    • Acquire a standard 1D 1H reference spectrum.

    • Load a 1D NOE difference pulse sequence (e.g., selnogp on Bruker).

    • Set the selective irradiation frequency to the center of the multiplet of the proton you wish to irradiate.

    • Acquire an "on-resonance" spectrum with irradiation and an "off-resonance" control spectrum. The spectrometer will automatically subtract the two.

    • Repeat for other key protons.

  • Processing:

    • The resulting difference spectrum will show a large negative signal for the irradiated proton and small positive signals for protons that are spatially close to it.

  • Analysis:

    • The presence of a positive peak in the NOE difference spectrum indicates spatial proximity between the irradiated proton and the observed proton. The intensity of the NOE is roughly proportional to 1/r6, where r is the distance between the protons.

References

  • St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • Breitmaier, E., & Voelter, W. (1990). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Pérez-Trujillo, M., et al. (2011). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. [Link]

  • Verkerk, U. H., et al. (2019). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. ResearchGate. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Lozano, L. A., et al. (2015). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines). PubMed. [Link]

  • CEC. (2017, July 5). Derivatives of Pyridine and Indole Derivatives [Video]. YouTube. [Link]

  • Appleby, K. M., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. NIH. [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]

  • Munder, A., et al. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Gil, V. M. S. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98. [Link]

  • DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. [Link]

  • Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. [Link]

  • Hartwig, J. F., et al. (2021). Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. [Link]

  • Gouverneur, V., & Paton, R. S. (2017). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • Giskeødegård, G. F., et al. (2010). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

  • Kleinpeter, E. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • Que Jr, L., & Costas, M. (2013). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 52(15), 8839-8847. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2014). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemical Communications, 50(81), 12068-12071. [Link]

  • Organic Chemistry Explained. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Wawer, I., & Dabrowski, M. (2007). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(4), 836-847. [Link]

  • Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]

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Validation & Comparative

Efficiency comparison of synthetic routes to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Efficiency Comparison of Synthetic Routes to 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine: A Guide for Researchers and Drug Development Professionals

Introduction

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is prevalent in molecules targeting a range of therapeutic areas, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to this valuable building block, offering insights into the practical advantages and disadvantages of each approach. We will delve into three common strategies: Reductive Amination, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr), providing experimental protocols and comparative data to inform your synthetic planning.

Overview of Synthetic Strategies

The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine fundamentally involves the formation of a C-N bond between the 2-amino position of the 5-bromopyridine core and the pyridin-3-ylmethyl moiety. The choice of synthetic strategy significantly impacts the overall efficiency, cost, and scalability of the process.

  • Reductive Amination: This two-step, one-pot process involves the initial formation of an imine from 5-bromo-pyridin-2-amine and pyridine-3-carbaldehyde, followed by in-situ reduction to the desired secondary amine. This method is often favored for its operational simplicity and the use of readily available starting materials.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, this method directly couples an aryl halide (5-bromo-2-aminopyridine) with an amine (pyridin-3-ylmethanamine). It is renowned for its high efficiency and broad substrate scope, although the cost of the catalyst and ligands can be a consideration.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a leaving group from the pyridine ring by an amine nucleophile. For this specific target, it would likely involve the reaction of 2,5-dibromopyridine with pyridin-3-ylmethanamine. While seemingly straightforward, SNAr reactions on unactivated aryl halides can require harsh conditions and may suffer from lower yields compared to catalyzed methods.[3][4]

Route 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its versatility and generally mild reaction conditions. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by a suitable hydride source.[5]

Experimental Protocol

Step 1: Imine Formation and In-Situ Reduction

  • To a solution of 5-bromo-pyridin-2-amine (1.0 eq) and pyridine-3-carbaldehyde (1.1 eq) in a suitable solvent such as methanol or dichloromethane (0.1-0.2 M), add a dehydrating agent like magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq) or 2-picoline borane[5], portion-wise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting materials.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

Reductive_Amination 5-bromo-pyridin-2-amine 5-bromo-pyridin-2-amine Imine Intermediate Imine Intermediate 5-bromo-pyridin-2-amine->Imine Intermediate Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Pyridine-3-carbaldehyde Product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Imine Intermediate->Product Reduction Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->Product

Fig. 1: Reductive Amination Pathway
Discussion
  • Advantages: This route is operationally simple, often proceeding in a single pot, and utilizes relatively inexpensive and readily available starting materials and reagents. It generally offers good yields for a wide range of substrates.[6]

  • Disadvantages: The primary amine starting material, 5-bromo-pyridin-2-amine, can sometimes be prone to side reactions. Over-reduction to the corresponding alcohol of the aldehyde is a potential side reaction if the reducing agent is too reactive or added too quickly. The purification can sometimes be challenging due to the presence of unreacted starting materials and byproducts.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a go-to method for the formation of C-N bonds, particularly for aryl and heteroaryl amines.[2] It employs a palladium catalyst with specialized phosphine ligands to facilitate the coupling of an aryl halide with an amine under basic conditions.[1][7]

Experimental Protocol

Step 1: Palladium-Catalyzed Cross-Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-aminopyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%), and a suitable phosphine ligand like XPhos or RuPhos (2-10 mol%).[8]

  • Add a base, typically sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5-2.0 eq).

  • Add pyridin-3-ylmethanamine (1.2 eq).

  • Add a dry, degassed solvent such as toluene or dioxane (0.1-0.2 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC/LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Buchwald_Hartwig 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle 5-bromo-2-aminopyridine->Catalytic_Cycle Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine->Catalytic_Cycle Product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Catalytic_Cycle->Product Base (e.g., NaOtBu)

Fig. 2: Buchwald-Hartwig Amination Pathway
Discussion
  • Advantages: This method is often high-yielding and tolerates a wide variety of functional groups, making it a very reliable route.[8] The reaction conditions can often be optimized for challenging substrates.

  • Disadvantages: The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and phosphine ligands. The use of a strong base like NaOtBu may not be compatible with all substrates. Careful control of the inert atmosphere is crucial for reproducible results.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction in aromatic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For this synthesis, a more reactive starting material, 2,5-dibromopyridine, would likely be necessary to facilitate the substitution.

Experimental Protocol

Step 1: Synthesis of 2,5-dibromopyridine

2,5-dibromopyridine can be synthesized from 2-aminopyridine through bromination followed by a Sandmeyer-type reaction.[9]

Step 2: Nucleophilic Substitution

  • In a sealed tube or microwave vial, combine 2,5-dibromopyridine (1.0 eq) and pyridin-3-ylmethanamine (1.1-1.5 eq).

  • Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be added to scavenge the HBr generated.

  • Heat the reaction mixture to a high temperature (typically >120 °C) for an extended period (24-48 hours). Microwave irradiation can significantly shorten the reaction time.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

SNAr 2,5-dibromopyridine 2,5-dibromopyridine Meisenheimer_Complex Meisenheimer-like Intermediate 2,5-dibromopyridine->Meisenheimer_Complex Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine Pyridin-3-ylmethanamine->Meisenheimer_Complex Product 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine Meisenheimer_Complex->Product High Temperature

Fig. 3: Nucleophilic Aromatic Substitution (SNAr) Pathway
Discussion
  • Advantages: This route avoids the use of expensive and sensitive metal catalysts. The starting materials are relatively simple, and the reaction setup is straightforward.

  • Disadvantages: SNAr reactions on unactivated aryl halides often require harsh conditions (high temperatures, long reaction times), which can lead to decomposition and side product formation.[10] The yields are often lower and less predictable than catalyzed methods. Regioselectivity can be an issue if the starting material has multiple leaving groups.

Comparative Analysis

FeatureReductive AminationBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 5-bromo-pyridin-2-amine, Pyridine-3-carbaldehyde5-bromo-2-aminopyridine, Pyridin-3-ylmethanamine2,5-dibromopyridine, Pyridin-3-ylmethanamine
Key Reagents NaBH₄ or other hydridesPd catalyst, phosphine ligand, strong baseBase (optional)
Typical Yield Good to ExcellentExcellentLow to Moderate
Reaction Conditions Mild (0 °C to RT)Moderate to High Temp (80-110 °C)High Temp (>120 °C)
Reaction Time 4-8 hours12-24 hours24-48 hours
Cost LowHigh (catalyst & ligand)Low to Moderate
Scalability GoodModerate (cost can be a factor)Poor to Moderate
Safety/Handling Standard lab proceduresRequires inert atmosphere techniquesHigh temperatures may require specialized equipment

Conclusion and Recommendations

The choice of synthetic route for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine depends heavily on the specific needs of the project.

  • For early-stage discovery and small-scale synthesis , Reductive Amination offers an excellent balance of simplicity, cost-effectiveness, and good yields. Its operational simplicity makes it ideal for generating initial quantities of material for screening purposes.

  • For process development and scale-up , where reliability and high yield are paramount, the Buchwald-Hartwig Amination is often the superior choice, despite the higher initial cost of the catalyst system. The robustness and broad applicability of this method often justify the expense in a commercial setting.

  • Nucleophilic Aromatic Substitution is generally the least favorable option for this particular transformation due to the harsh conditions required and likely lower yields. It might be considered only if cost is the absolute primary driver and lower efficiency can be tolerated, or for generating structural analogs where other methods have failed.

Ultimately, the optimal synthetic route will be determined by a careful evaluation of factors including cost, available equipment, desired scale, and the specific functional group tolerance required for the overall synthetic campaign.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452. [Link]

  • 5-Bromo-2-methylpyridin-3-amine. PubChem. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018). Synlett, 29(13), 1773-1777. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry, 87(5), 3469-3479. [Link]

  • Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). European Journal of Organic Chemistry, 2021(1), 7-42. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2022). ACS Medicinal Chemistry Letters, 13(5), 821-827. [Link]

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A Comparative Analysis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine and its Non-Brominated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine and its direct non-brominated analog, N-(pyridin-3-ylmethyl)pyridin-2-amine. This document is intended for researchers, scientists, and drug development professionals interested in understanding the nuanced effects of halogenation on a common pyridine-based scaffold. The insights herein are grounded in established medicinal chemistry principles and supported by detailed experimental protocols.

Introduction: The Strategic Role of Bromine in Drug Design

The strategic modification of lead compounds is a cornerstone of modern drug discovery. Among the various chemical modifications, halogenation, and specifically bromination, offers a powerful tool to modulate a molecule's physicochemical properties and biological activity. The introduction of a bromine atom can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to its biological target, often through the formation of specific, non-covalent interactions known as halogen bonds.[1][2]

This guide dissects the impact of introducing a bromine atom at the 5-position of the N-(pyridin-3-ylmethyl)pyridin-2-amine scaffold. This scaffold is of significant interest as related structures, such as N-(pyridin-3-yl)pyrimidin-4-amine analogues, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in oncology.[3] By comparing the brominated and non-brominated analogs, we aim to provide a clear, evidence-based rationale for how such a modification can be leveraged in the design of more effective therapeutic agents.

Physicochemical Properties: A Quantitative Comparison

The introduction of a bromine atom significantly alters the fundamental physicochemical properties of the parent molecule. These changes have direct implications for the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

PropertyN-(pyridin-3-ylmethyl)pyridin-2-amine5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amineRationale for Change
Molecular Formula C₁₁H₁₁N₃C₁₁H₁₀BrN₃Addition of one bromine atom, removal of one hydrogen atom.
Molecular Weight 185.23 g/mol [4]264.13 g/mol The significant mass of the bromine atom increases the overall molecular weight.
Predicted pKa 5.78 ± 0.10[5]~5.3 - 5.6 (Estimated)The electron-withdrawing nature of bromine is expected to decrease the basicity of the pyridine ring nitrogen atoms.
Predicted LogP ~1.5 - 2.0 (Estimated)~2.2 - 2.8 (Estimated)Bromine is a lipophilic atom, and its addition increases the overall lipophilicity of the molecule.
Aqueous Solubility Higher (Predicted)Lower (Predicted)Increased lipophilicity generally correlates with decreased solubility in aqueous media.

Synthesis of the Analogs

The synthesis of both compounds can be efficiently achieved through a reductive amination pathway, a robust and widely used method for forming C-N bonds.[6] The key difference lies in the choice of the starting aminopyridine.

Synthesis of N-(pyridin-3-ylmethyl)pyridin-2-amine

The non-brominated analog is synthesized via a one-pot reductive amination of 2-aminopyridine and pyridine-3-carbaldehyde.

cluster_0 Synthesis of N-(pyridin-3-ylmethyl)pyridin-2-amine 2-aminopyridine 2-aminopyridine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) 2-aminopyridine->reductive_amination pyridine-3-carbaldehyde pyridine-3-carbaldehyde pyridine-3-carbaldehyde->reductive_amination product_non_bromo N-(pyridin-3-ylmethyl)pyridin-2-amine reductive_amination->product_non_bromo

Caption: Synthetic scheme for the non-brominated analog.

Synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

The synthesis of the brominated analog follows the same reductive amination strategy but requires the prior synthesis of the key intermediate, 5-bromo-2-aminopyridine.

cluster_1 Synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reductive Amination 2-aminopyridine_start 2-aminopyridine bromination Bromination (e.g., Phenyltrimethylammonium tribromide) 2-aminopyridine_start->bromination intermediate 5-bromo-2-aminopyridine bromination->intermediate intermediate_ra 5-bromo-2-aminopyridine reductive_amination_ra Reductive Amination (e.g., NaBH(OAc)₃) intermediate_ra->reductive_amination_ra pyridine-3-carbaldehyde_ra pyridine-3-carbaldehyde pyridine-3-carbaldehyde_ra->reductive_amination_ra product_bromo 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine reductive_amination_ra->product_bromo

Caption: Two-step synthesis for the brominated analog.

Comparative Analysis: The Impact of the Bromine Atom

The substitution of a hydrogen atom with a bromine atom at the 5-position of the pyridine ring induces significant electronic and steric changes, which are predicted to have the following consequences for biological activity:

Enhanced Target Binding through Halogen Bonding

A key advantage of introducing bromine is its ability to act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a biological target like a protein.[1] This interaction can significantly enhance binding affinity and selectivity.

cluster_main Halogen Bonding Interaction Ligand Brominated Ligand (R-Br) SigmaHole δ+ Ligand->SigmaHole σ-hole Protein Protein Target (e.g., Carbonyl Oxygen) SigmaHole->Protein Halogen Bond (R-Br···O=C)

Caption: Diagram of a halogen bond interaction.

In the context of a kinase inhibitor, the bromine atom on 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine could form a halogen bond with a backbone carbonyl in the ATP binding pocket, an interaction that is inaccessible to the non-brominated analog. This additional stabilizing interaction could translate to a lower IC₅₀ value and increased potency.

Altered Lipophilicity and Cell Permeability

As indicated in the physicochemical properties table, bromination increases the molecule's lipophilicity (LogP). This has a dual effect. On one hand, increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration and bioavailability. On the other hand, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. The optimal LogP value is target and context-dependent, but the deliberate introduction of bromine provides a clear vector for optimizing this parameter.

Influence on Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in its development. Pyridine rings can be susceptible to oxidation by cytochrome P450 enzymes. The introduction of an electron-withdrawing bromine atom can decrease the electron density of the pyridine ring, making it less prone to oxidative metabolism.[7] This can lead to a longer plasma half-life and an improved pharmacokinetic profile for the brominated analog compared to its non-brominated counterpart. However, it is also possible for the C-Br bond to undergo metabolic cleavage, although this is generally less common than oxidation of the aromatic ring.

Experimental Protocols

To empirically validate the predicted differences between these two analogs, the following experimental protocols are recommended.

Protocol 1: Synthesis of 5-bromo-2-aminopyridine
  • Rationale: This protocol details the synthesis of the key precursor for the brominated analog, starting from the commercially available 2-aminopyridine. Phenyltrimethylammonium tribromide is chosen as a solid, manageable brominating agent.[8]

  • Procedure:

    • To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine (9.4g, 0.1 mol), phenyltrimethylammonium tribromide (37.6g, 0.1 mol), and chloroform (300 ml).[9]

    • Stir the mixture at 30°C for 2 hours.

    • Wash the reaction mixture with a saturated sodium chloride solution (40 ml).

    • Separate the organic layer and wash it with water (2 x 50 ml).

    • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield an oil.

    • Cool the oil in an ice water bath and add water to precipitate a solid.

    • Recrystallize the crude product from benzene, filter, and dry to obtain 5-bromo-2-aminopyridine.

Protocol 2: General Procedure for Reductive Amination
  • Rationale: This protocol provides a general method for the reductive amination step to synthesize both the brominated and non-brominated final products. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[6]

  • Procedure:

    • In a round-bottom flask, dissolve the appropriate aminopyridine (either 2-aminopyridine or 5-bromo-2-aminopyridine, 1.0 eq) and pyridine-3-carbaldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-(pyridin-3-ylmethyl)pyridin-2-amine analog.

Protocol 3: Determination of Octanol-Water Partition Coefficient (LogP)
  • Rationale: This protocol describes the shake-flask method, a standard procedure for experimentally determining the LogP value, which is a measure of a compound's lipophilicity.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of vials containing a 1:1 mixture of n-octanol and water (pre-saturated with each other).

    • Spike each vial with a known amount of the stock solution.

    • Shake the vials vigorously for 1 hour to ensure equilibrium is reached.

    • Centrifuge the vials to ensure complete separation of the octanol and water phases.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the LogP value as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion

References

  • Shafiq, M., Nasim, M., Nerukh, D., Nur-e-Alamd, M., & Ul-Haq, Z. (2025). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, (36). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

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  • PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. Retrieved from [Link]

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  • MDPI. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Retrieved from [Link]

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  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, protein kinases remain a paramount target class.[1] The aminopyridine scaffold, exemplified by molecules such as 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine , represents a privileged structure in the design of kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a fertile ground for developing novel therapeutics. However, this same feature presents a significant challenge: achieving selectivity across the vast and structurally conserved human kinome.

The development of a novel kinase inhibitor is not merely about potency against the intended target; it is fundamentally about selectivity. Off-target kinase inhibition can lead to unforeseen toxicities or polypharmacology that can either be detrimental or, in some serendipitous cases, beneficial. Therefore, early and comprehensive kinase selectivity profiling is not just a regulatory checkbox but a critical step in understanding a compound's true biological activity and therapeutic potential.

This guide provides a comparative overview of the predominant methodologies for kinase selectivity profiling. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and use well-characterized kinase inhibitors—the promiscuous inhibitor Staurosporine , and the clinically approved drugs Dasatinib and Sunitinib —as case studies to illustrate data interpretation and comparison. While specific data for 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is not publicly available, this guide will equip researchers with the framework to design, execute, and interpret such a crucial study for this and other novel chemical entities.

Part 1: A Comparative Overview of Kinase Selectivity Profiling Platforms

Choosing the right kinase profiling platform is a critical decision that impacts the quality and interpretation of the resulting data. The three most common methodologies are radiometric assays, luminescence-based assays, and competitive binding assays. Each has its own set of advantages and limitations.

FeatureRadiometric Assays (e.g., [33P]-ATP Filter Binding)Luminescence-Based Assays (e.g., ADP-Glo™)Competitive Binding Assays (e.g., KINOMEscan®)
Principle Measures the direct transfer of a radiolabeled phosphate from ATP to a substrate.[2]Measures the amount of ADP produced in a kinase reaction via a coupled luciferase/luciferin reaction.[3]Measures the ability of a compound to displace a known ligand from the kinase active site.[4][5]
Output IC50 (Inhibitory Concentration)IC50 (Inhibitory Concentration)Kd (Dissociation Constant)
Nature of Measurement Enzymatic ActivityEnzymatic ActivityCompound Binding
ATP Concentration Can be varied; often run at Km,ATP or physiological concentrations (~1 mM).[2]Can be varied.ATP-independent.
Advantages Considered the "gold standard" for direct activity measurement; high sensitivity; universally applicable to all kinases.[2]Non-radioactive; high-throughput; sensitive.[6]High-throughput; broad kinase coverage (~400-500 kinases); does not require substrate optimization.[7][8]
Limitations Requires handling of radioactive materials; potential for interference from colored or fluorescent compounds.Indirect measurement; susceptible to interference from compounds affecting the luciferase enzyme.Does not measure inhibition of enzymatic activity; may not identify non-ATP competitive inhibitors.

Part 2: Experimental Methodologies in Detail

A robust experimental design is the bedrock of trustworthy data. Here, we provide detailed protocols for three major kinase profiling assays.

Radiometric [33P]-ATP Filter Binding Assay

This method is revered for its direct measurement of kinase activity.[9][10] The protocol is designed to be self-validating by including appropriate controls.

Experimental Workflow: Radiometric Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Assay Buffer, [γ-33P]-ATP, Substrate, and Kinase add_buffer Add Assay Buffer prep_reagents->add_buffer prep_compound Serially Dilute Test Compound add_compound Add Test Compound prep_compound->add_compound add_atp Add [γ-33P]-ATP add_buffer->add_atp add_atp->add_compound add_kinase Initiate with Kinase/ Substrate Mix add_compound->add_kinase incubate Incubate at RT (e.g., 40 min) add_kinase->incubate stop_reaction Stop Reaction (e.g., Phosphoric Acid) incubate->stop_reaction spot_filter Spot onto Filtermat stop_reaction->spot_filter wash Wash to Remove Unincorporated ATP spot_filter->wash count Scintillation Counting wash->count cluster_kinase_rxn Kinase Reaction cluster_adp_glo Step 1: ATP Depletion cluster_detection Step 2: ADP to ATP & Detection kinase_setup Set up Kinase Reaction: Kinase, Substrate, ATP, Test Compound kinase_incubate Incubate at RT kinase_setup->kinase_incubate add_adp_glo Add ADP-Glo™ Reagent kinase_incubate->add_adp_glo adp_glo_incubate Incubate to Deplete ATP add_adp_glo->adp_glo_incubate add_detection Add Kinase Detection Reagent adp_glo_incubate->add_detection detection_incubate Incubate to Convert ADP to ATP and Generate Light add_detection->detection_incubate read_luminescence Read Luminescence detection_incubate->read_luminescence

Caption: Two-step process of the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate by incubating the kinase, substrate, ATP, and test compound. [11]2. ATP Depletion: After the kinase reaction, add the ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining ATP. [6][11]Incubate for approximately 40 minutes at room temperature.

  • ADP Conversion and Detection: Add the Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP, and also contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. [3][11]4. Signal Measurement: Incubate for another 30-60 minutes to stabilize the luminescent signal, then measure the light output with a luminometer. [6]5. Data Analysis: Correlate the luminescence to the amount of ADP produced and calculate the IC50 values for the test compound.

KINOMEscan® Competitive Binding Assay

This platform measures the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. [5] Experimental Workflow: KINOMEscan® Assay

cluster_prep Preparation cluster_binding Competitive Binding cluster_quantification Quantification tag_kinase DNA-tagged Kinase combine Combine Kinase, Ligand, and Test Compound tag_kinase->combine immobilize_ligand Immobilized Ligand (on beads) immobilize_ligand->combine prep_compound Test Compound prep_compound->combine incubate Incubate to Reach Binding Equilibrium combine->incubate wash Wash to Remove Unbound Kinase incubate->wash elute Elute Bound Kinase wash->elute quantify Quantify DNA Tag via qPCR elute->quantify

Caption: Key steps in the KINOMEscan® competitive binding assay.

Step-by-Step Protocol:

  • Assay Components: The assay combines three main components: the kinase of interest tagged with a unique DNA molecule, an immobilized ligand that binds to the kinase active site, and the test compound. [5]2. Competitive Binding: The test compound competes with the immobilized ligand for binding to the DNA-tagged kinase. The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The immobilized ligand (with any bound kinase) is separated from the unbound components.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). [4]5. Data Analysis: The results are typically reported as percent of control, where a lower signal indicates stronger binding of the test compound. This data is used to calculate a dissociation constant (Kd).

Part 3: Data Interpretation and Comparative Analysis

Once the data is generated, the next critical step is its interpretation. This is where we can compare the selectivity profiles of different compounds.

Quantitative Measures of Selectivity

Several metrics can be used to quantify kinase inhibitor selectivity.

  • Selectivity Score (S-score): This is a simple yet effective measure. The S-score is calculated by dividing the number of kinases that a compound inhibits above a certain threshold (e.g., Kd < 3 µM or >50% inhibition) by the total number of kinases tested. [12][13]A lower S-score indicates a more selective compound. [12]For example, an S(35) score represents the fraction of kinases with less than 35% of control activity remaining. [14]* Gini Coefficient: Borrowed from economics, the Gini coefficient measures the inequality of inhibition across the kinome. A higher Gini score indicates greater selectivity. [13]

Comparative Kinase Selectivity Profiles

Let's examine the selectivity profiles of our three example compounds to understand how they differ.

CompoundPrimary Target(s)General Selectivity ProfileSelectivity Score Example
Staurosporine Broad Spectrum (PKC, etc.)Highly promiscuous, inhibits a large percentage of the kinome with high potency. [15][16]High S-score (less selective). For example, at 20 nM, it can inhibit over 60% of kinases in a given panel. [17]
Dasatinib BCR-ABL, SRC familyMulti-targeted, but more selective than Staurosporine. [13]Intermediate S-score. For instance, Dasatinib has an S35 of 0.21 at 500 nM in a panel of 124 kinases. [14]
Sunitinib VEGFRs, PDGFRs, KITMulti-targeted, with a distinct profile from Dasatinib. [18][19][20]Intermediate S-score, with potent inhibition of a specific set of receptor tyrosine kinases.
Visualizing Kinase Selectivity: The Kinome Tree

A powerful way to visualize selectivity data is by mapping it onto a phylogenetic tree of the human kinome. [21]This allows for a rapid visual assessment of a compound's selectivity pattern, including its activity against different kinase families.

Conceptual Kinome Tree Visualization

Caption: Conceptual kinome tree showing inhibited kinases (red) within different families.

Tools are available that allow researchers to upload their own data and generate high-quality kinome tree images for analysis and publication. [22]

Conclusion

For a novel aminopyridine derivative like 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine, a thorough understanding of its kinase selectivity is paramount to its development as a potential therapeutic agent. This guide has provided a comparative framework for selecting the most appropriate profiling strategy, from the "gold standard" radiometric assays to high-throughput binding and luminescence-based methods. By understanding the principles and protocols behind each technique and employing systematic data analysis and visualization, researchers can build a comprehensive selectivity profile. Comparing this profile against well-characterized inhibitors like Staurosporine, Dasatinib, and Sunitinib provides crucial context for a compound's potency and specificity, ultimately guiding informed decisions in the drug discovery pipeline.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829–848. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • LINCS Data Portal. (2017). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Elliott, S. N., & Fussenegger, M. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(2), 102-118. [Link]

  • Getlik, M., Grütter, C., Simard, J. R., Klüter, S., Rabiller, M., Rode, H. B., ... & Rauh, D. (2009). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of medicinal chemistry, 52(13), 3915–3926. [Link]

  • Lee, K., Lee, J., Kim, M., & Ahn, S. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. Bulletin of the Korean Chemical Society, 32(5), 1710-1714. [Link]

  • Wodicka, L. M., Ciceri, F., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Gray, N. S. (2010). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology, 5(12), 1149-1159. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. mediaTUM. [Link]

  • PubChem. (n.d.). Radiometric Protein Kinase Assay (AID 1343238). Retrieved from [Link]

  • Chartier, M., Chénard, T., Barker, J., & Najmanovich, R. (2013). Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree. PeerJ, 1, e126. [Link]

  • Saljoughian, M. (2010). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. U.S. Pharmacist, 35(5), 1-4. [Link]

  • AB Science. (n.d.). Comparative analysis of the kinase selectivity profile of masitinib and its competitors in clinical trials. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Rota, C. A., Cavedon, E., & Mian, C. (2007). A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. The Journal of Clinical Endocrinology & Metabolism, 92(11), 4427-4431. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan. Retrieved from [Link]

  • OSTI.gov. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]

  • bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. Retrieved from [Link]

  • PubMed. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). STK33 Human CAMK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay - FR. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from [Link]

  • Medscape. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • ResearchGate. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Primary and Secondary Kinase Genotypes Correlate With the Biological and Clinical Activity of Sunitinib in Imatinib-Resistant Gastrointestinal Stromal Tumor. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Retrieved from [Link]

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A Guide to Orthogonal Validation of Target Binding for Novel Small Molecules: A Case Study with 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the confident identification and validation of a small molecule's biological target are paramount. This crucial step underpins the entire rationale for a therapeutic program, from lead optimization to clinical development. Misidentification of a target can lead to wasted resources and, ultimately, failed clinical trials. Therefore, a robust, multi-faceted approach to target validation is not just best practice; it is a necessity. This guide provides a comprehensive overview of orthogonal experimental strategies to validate the binding of a novel small molecule to its putative protein target, using the compound 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine as a hypothetical case study.

Section 1: Biophysical Methods for Direct Binding Analysis

The first line of inquiry in target validation is to demonstrate a direct, physical interaction between the small molecule and the purified target protein. Biophysical methods are indispensable for this purpose, providing quantitative measures of binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[1][2] One binding partner (typically the protein) is immobilized on the sensor surface, and the other (the small molecule) is flowed over the surface. The binding of the small molecule to the immobilized protein causes an increase in mass at the surface, which is detected as a change in the resonance angle of reflected light.[2][3]

Experimental Workflow:

A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol:

  • Immobilization of the Target Protein:

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[4]

  • Binding Analysis:

    • Prepare a dilution series of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine in a suitable running buffer (e.g., HBS-EP+).

    • Inject the small molecule solutions over the immobilized protein surface, typically for 60-120 seconds, to monitor the association phase.

    • Flow running buffer over the surface for 120-600 seconds to monitor the dissociation phase.

    • Regenerate the surface with a short pulse of a mild chaotropic agent (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).[5]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[6][7] This technique allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[6][8]

Experimental Workflow:

A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine in the same buffer to minimize heats of dilution.

    • Typically, the protein concentration in the sample cell is 10-50 µM, and the small molecule concentration in the syringe is 10-20 fold higher.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the small molecule solution into the protein solution.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine Kₐ, n, and ΔH.[9]

Microscale Thermophoresis (MST)

Principle: MST measures the directed movement of molecules along a temperature gradient, a phenomenon known as thermophoresis.[10][11] This movement is sensitive to changes in the size, charge, and hydration shell of a molecule. Upon ligand binding, these properties of the target protein are altered, leading to a change in its thermophoretic mobility.[10]

Experimental Workflow:

A simplified workflow for a Microscale Thermophoresis (MST) experiment.

Experimental Protocol:

  • Protein Labeling:

    • Label the purified target protein with a fluorescent dye (e.g., NHS-ester reactive dye) according to the manufacturer's protocol.

    • Remove excess dye using a desalting column.

  • MST Measurement:

    • Prepare a serial dilution of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

    • Mix each dilution with a constant concentration of the labeled target protein.

    • Load the samples into MST capillaries and measure the thermophoretic movement in an MST instrument.

  • Data Analysis:

    • Plot the change in the normalized fluorescence against the logarithm of the small molecule concentration.

    • Fit the resulting binding curve to determine the Kₐ.[12][13]

Section 2: Cellular Methods for Target Engagement

Confirming that a small molecule binds to its target within the complex environment of a living cell is a critical step in validation. Cellular target engagement assays provide this crucial evidence.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15][16] When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand can shift the melting temperature (Tₘ) of the target protein to a higher value.[17][18]

Experimental Workflow:

A simplified workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment:

    • Treat cultured cells with either vehicle or a desired concentration of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Compare the melting curves of the vehicle- and compound-treated samples to determine the thermal shift.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a live-cell method that uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein.[19][20] The target protein is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target is added. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[21][22]

Experimental Workflow:

A simplified workflow for a NanoBRET™ Target Engagement Assay.

Experimental Protocol:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[21]

    • Plate the transfected cells in an assay plate.

  • Assay:

    • Add the fluorescent tracer to the cells.

    • Add a serial dilution of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

    • Add the NanoLuc® substrate and measure the BRET signal using a plate reader.

  • Data Analysis:

    • Plot the BRET ratio against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the compound's affinity for the target in living cells.[23]

Section 3: Functional Assays for Target Modulation

The ultimate validation of target engagement is the demonstration that binding of the small molecule to its target leads to a functional consequence. The nature of this assay will depend on the function of the target protein.

Enzymatic Assays

Principle: If the putative target is an enzyme, a direct measure of its activity in the presence of the small molecule can provide strong evidence of target modulation. The principle is to measure the rate of the enzymatic reaction and determine how it is affected by the inhibitor.[24][25]

Experimental Protocol (General):

  • Assay Setup:

    • Combine the purified enzyme, its substrate(s), and a suitable buffer in a microplate well.

    • Add a serial dilution of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

  • Reaction and Detection:

    • Initiate the reaction (e.g., by adding a co-factor or substrate).

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Calculate the reaction rates at each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[26][27][28]

Reporter Gene Assays

Principle: If the target protein is part of a signaling pathway that ultimately leads to changes in gene expression, a reporter gene assay can be used to monitor its activity.[29][30] In this type of assay, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the signaling pathway of interest.[31][32][33]

Experimental Protocol (General):

  • Cell Line Generation:

    • Generate a stable cell line that expresses the target protein and contains the reporter gene construct.

  • Assay:

    • Treat the cells with a serial dilution of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine.

    • Stimulate the signaling pathway if necessary.

    • Lyse the cells and measure the activity of the reporter enzyme.

  • Data Analysis:

    • Plot the reporter activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀.

Comparison of Orthogonal Validation Methods

MethodPrincipleSampleThroughputKey ReadoutsProsCons
SPR Refractive Index ChangePurified ProteinMediumKₐ, kₐ, kₔLabel-free, real-time kineticsProtein immobilization can affect activity
ITC Heat ChangePurified ProteinLowKₐ, n, ΔH, ΔSLabel-free, thermodynamic profileRequires large amounts of protein
MST ThermophoresisPurified ProteinHighKₐLow sample consumption, solution-basedRequires protein labeling
CETSA Thermal StabilizationCells/LysatesMediumThermal Shift (ΔTₘ)In-cell target engagementIndirect readout of binding
NanoBRET™ BRETLive CellsHighIC₅₀Live-cell, quantitativeRequires genetic modification of cells
Enzymatic Assay Enzyme ActivityPurified EnzymeHighIC₅₀Direct functional readoutOnly applicable to enzymes
Reporter Assay Gene ExpressionLive CellsHighEC₅₀/IC₅₀Cellular pathway contextIndirect, potential for off-target effects

Conclusion

The validation of a small molecule's target is a cornerstone of successful drug discovery. A single experimental result, no matter how compelling, is rarely sufficient to establish the necessary level of confidence. By employing a suite of orthogonal methods, as outlined in this guide, researchers can build a robust and compelling case for the direct binding and functional modulation of a putative target by a novel compound such as 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine. This multi-pronged approach, which combines biophysical, cellular, and functional assays, provides the rigorous scientific foundation required to advance a promising molecule through the drug development pipeline.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]

  • Domainex. (n.d.). Fragment-based drug design using Microscale Thermophoresis. Available at: [Link]

  • INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Available at: [Link]

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  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 239-247. Available at: [Link]

  • Li, Y., et al. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals, 15(1), 86. Available at: [Link]

  • Liu, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 93. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]

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  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available at: [Link]

  • Wang, L., et al. (2021). Development and validation of a reporter gene assay to determine the bioactivity of anti-CTLA-4 monoclonal antibodies. International Immunopharmacology, 101(Pt B), 108277. Available at: [Link]

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  • Talan, M. A., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(16), 8885. Available at: [Link]

  • Aibara, S., et al. (2015). An Automated Microscale Thermophoresis Screening Approach for Fragment-Based Lead Discovery. Journal of Biomolecular Screening, 20(8), 953-961. Available at: [Link]

  • Wang, J., et al. (2021). Development and validation of a reporter gene assay for bioactivity determination of Anti-CGRP monoclonal antibodies. Analytical Biochemistry, 628, 114291. Available at: [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2351235. Available at: [Link]

  • Kleman, J. K., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 983. Available at: [Link]

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  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2553. Available at: [Link]

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  • Promega UK. (2024, April 9). What is a reporter gene assay and how does it work? [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025, November 11). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.